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  • Product: 2-(3,4-Dimethoxyphenoxy)acetic acid
  • CAS: 95459-73-7

Core Science & Biosynthesis

Foundational

Chemical properties of 2-(3,4-Dimethoxyphenoxy)acetic acid for research

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(3,4-Dimethoxyphenoxy)acetic Acid Executive Summary In contemporary medicinal chemistry and materials science, the design of highly specif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(3,4-Dimethoxyphenoxy)acetic Acid

Executive Summary

In contemporary medicinal chemistry and materials science, the design of highly specific, biologically active molecules relies heavily on versatile, well-characterized building blocks. 2-(3,4-Dimethoxyphenoxy)acetic acid (CAS: 95459-73-7) [1] represents a privileged scaffold that bridges the gap between synthetic accessibility and pharmacological relevance.

This whitepaper provides an authoritative, deep-dive analysis of this compound. By dissecting its physicochemical properties, detailing self-validating synthetic protocols, and mapping its downstream applications, this guide empowers researchers to leverage this intermediate in the development of novel therapeutics—particularly in the realms of phosphodiesterase (PDE) inhibition, adrenergic modulation, and targeted prodrug synthesis.

Physicochemical Profiling & Structural Analysis

The structural anatomy of 2-(3,4-Dimethoxyphenoxy)acetic acid is defined by two critical domains: an electron-rich 3,4-dimethoxyphenyl ring and a flexible, reactive oxyacetic acid moiety .

  • Electronic Effects: The two methoxy groups at the 3- and 4-positions exert a strong positive mesomeric (+M) effect, donating electron density into the aromatic ring. This renders the ring highly susceptible to electrophilic aromatic substitution (EAS) at the 2- and 6-positions, allowing for late-stage functionalization (e.g., halogenation) [2].

  • Bioisosterism: The 3,4-dimethoxy motif is a well-established bioisostere for the catecholamine system (dopamine, epinephrine), making it a critical pharmacophore for interacting with central nervous system (CNS) and cardiovascular targets.

Quantitative Data Summary

All critical physicochemical parameters are consolidated in the table below to facilitate rapid reference for assay design and computational modeling.

PropertyValueAnalytical Method / Source
CAS Registry Number 95459-73-7Chemical Registry [1]
Molecular Formula C10H12O5Stoichiometric Calculation
Molecular Weight 212.20 g/mol Mass Spectrometry
Exact Mass 212.0685 DaHigh-Resolution MS (HRMS)
Predicted pKa (Carboxylic Acid) ~3.1 - 3.5In Silico Titration
Predicted LogP 1.25Computational Partitioning
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 5Structural Analysis
SMILES String COc1ccc(OCC(=O)O)cc1OCCheminformatics Standard

Mechanistic Synthesis & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . We do not merely list reagents; we explain the causality behind the physicochemical environment engineered for each step.

Protocol A: De Novo Synthesis via Williamson Etherification

This protocol outlines the synthesis of the core scaffold from 3,4-dimethoxyphenol.

  • Deprotonation (Nucleophile Generation):

    • Action: Dissolve 1.0 eq of 3,4-dimethoxyphenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 eq of anhydrous Potassium Carbonate (

      
      ). Stir at room temperature for 30 minutes.
      
    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic.

      
       is chosen over stronger bases (like NaH) to prevent unwanted side reactions, as its basicity is perfectly tuned to deprotonate phenols (pKa ~10).
      
  • Alkylation (SN2 Displacement):

    • Action: Add 1.1 eq of ethyl bromoacetate dropwise at 0°C, then warm to 60°C for 4 hours.

    • Causality: Dropwise addition at low temperature prevents localized concentration spikes, mitigating the risk of dialkylation. The primary alkyl halide ensures a rapid, sterically unhindered

      
       trajectory.
      
  • Saponification & Acidification:

    • Action: Add 2.0 M aqueous NaOH to the mixture and stir until ester cleavage is complete. Cool the mixture and acidify with 1.0 M HCl to pH 2.

    • Causality: The basic hydrolysis generates the water-soluble sodium carboxylate. Acidifying below the compound's pKa (~3.5) neutralizes the molecule, drastically dropping its aqueous solubility and forcing it to precipitate as a pure solid.

  • Self-Validation (In-Process Control):

    • TLC Check: Run in Hexane:EtOAc (1:1). The starting phenol (UV active, stains dark with

      
      ) must disappear. The product will remain at the baseline until acidified.
      
    • LC-MS: Confirm complete conversion by observing the

      
       ion at m/z 211 in negative electrospray ionization (ESI-) mode.
      
Protocol B: Amide Coupling for Library Generation

The carboxylic acid tail is primed for derivatization to create targeted APIs.

  • Activation:

    • Action: Dissolve 1.0 eq of 2-(3,4-Dimethoxyphenoxy)acetic acid and 1.1 eq of HATU in anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU rapidly converts the acid into a highly electrophilic HOAt ester. DIPEA is a sterically hindered, non-nucleophilic base; it absorbs the liberated protons driving the reaction forward without competing with the target amine for the activated ester.

  • Coupling:

    • Action: Add 1.2 eq of the target primary or secondary amine. Stir for 2 hours.

    • Causality: The amine attacks the HOAt ester. The leaving group (HOAt) acts as an internal catalyst, accelerating the collapse of the tetrahedral intermediate.

  • Self-Validation:

    • Monitor via LC-MS. The transient HOAt-ester intermediate can often be captured if sampled early. Complete consumption of the m/z 211 peak validates the end of the reaction.

SyntheticWorkflow SM1 3,4-Dimethoxyphenol Core 2-(3,4-Dimethoxyphenoxy) acetic acid (CAS: 95459-73-7) SM1->Core Base, Heat SM2 Chloroacetic Acid SM2->Core SN2 Reaction Amidation Amide Coupling (HATU/DIPEA) Core->Amidation Esterification Esterification (EDC/DMAP) Core->Esterification EAS Electrophilic Aromatic Substitution Core->EAS API1 CNS/Cardio Agents (e.g., PDE Inhibitors) Amidation->API1 API2 Lipophilic Prodrugs Esterification->API2 API3 Halogenated Scaffolds EAS->API3

Synthetic divergence of 2-(3,4-Dimethoxyphenoxy)acetic acid into various pharmacological classes.

Pharmacological Relevance & Downstream Applications

The integration of the 2-(3,4-dimethoxyphenoxy)acetic acid scaffold into a drug molecule often serves a dual purpose: modulating lipophilicity and acting as a specific recognition motif for receptor binding pockets [3].

Phosphodiesterase 4 (PDE4) Inhibition

Derivatives of this compound are heavily investigated in the synthesis of PDE4 inhibitors (analogous to roflumilast). The 3,4-dimethoxy ring inserts deeply into the hydrophobic pocket of the PDE4 catalytic domain. By blocking PDE4, these derivatives prevent the hydrolysis of cyclic AMP (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently downregulates pro-inflammatory cytokines, making these compounds highly valuable for respiratory diseases (like COPD) and neuroinflammation [4].

Mechanism Ligand Dimethoxyphenoxy Derivatives Enzyme PDE4 Enzyme Ligand->Enzyme Competitive Inhibition cAMP Intracellular cAMP Enzyme->cAMP Hydrolysis (Blocked) AMP 5'-AMP (Inactive) cAMP->AMP Prevented PKA Protein Kinase A (Activated) cAMP->PKA Accumulation drives Response Anti-inflammatory Effect PKA->Response Phosphorylation cascade

Mechanism of action for PDE4 inhibition by 3,4-dimethoxyphenoxy derivatives.

Advanced Halogenated Intermediates

Because the aromatic ring is highly activated, researchers frequently utilize this scaffold to synthesize highly functionalized probes. For instance, controlled chlorination yields 2-(2-chloro-3,4-dimethoxyphenoxy)acetic acid, a specialized intermediate used in the synthesis of sterically constrained enzyme inhibitors [2]. The steric bulk of the newly introduced halogen forces the oxyacetic acid side chain into a specific conformational geometry, increasing target selectivity.

References

  • PubChem. "Phenoxyacetic Acids - Compound Summary and Biological Activities." National Center for Biotechnology Information. Available at: [Link]

Exploratory

The Nexus of Potency and Specificity: A Technical Guide to the Structure-Activity Relationship (SAR) of Phenoxyacetic Acid Derivatives

Executive Summary Historically recognized as the structural backbone of early agrochemicals (such as the auxin-mimic 2,4-D), the phenoxyacetic acid (PAA) scaffold has evolved into a highly privileged pharmacophore in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized as the structural backbone of early agrochemicals (such as the auxin-mimic 2,4-D), the phenoxyacetic acid (PAA) scaffold has evolved into a highly privileged pharmacophore in modern drug discovery. Its unique physicochemical properties—combining a flexible ether linkage, a lipophilic aryl ring, and an ionizable carboxylic acid—make it an ideal mimetic for endogenous fatty acids and eicosanoids.

This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of phenoxyacetic acid derivatives. We will explore how precise structural modifications dictate the pharmacological trajectory of these molecules, steering them toward metabolic targets like Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptor 1 (FFAR1/GPR40) , or toward inflammatory targets like Cyclooxygenase-2 (COX-2) .

Mechanistic Grounding: Anatomy of the Pharmacophore

To understand the SAR of phenoxyacetic acid derivatives, we must deconstruct the molecule into its three functional zones and analyze the causality behind their target interactions:

  • The Carboxylic Acid Moiety (-COOH): At physiological pH (~7.4), the carboxylic acid is predominantly ionized. This carboxylate anion is the primary anchor. In metabolic targets (PPAR/FFAR1), it mimics the polar head of endogenous free fatty acids. In inflammatory targets (COX-2), it acts as a bioisostere for the arachidonic acid carboxylate, forming critical electrostatic salt bridges and hydrogen bonds with basic residues (e.g., Arg120 and Tyr355) at the entrance of the receptor channels [1].

  • The Ether Oxygen (-O-): The ether linkage serves a dual purpose. First, it acts as a hydrogen-bond acceptor. Second, it provides rotational degrees of freedom, allowing the aryl ring to adopt the optimal dihedral angle required to navigate distinct hydrophobic binding pockets.

  • The Aryl Ring (Phenyl core): The aromatic ring drives

    
     stacking and hydrophobic interactions. Halogenation (e.g., p-chloro or p-fluoro substitution) not only increases the overall lipophilicity (
    
    
    
    ) but also alters the electron density of the ring, heavily influencing target residence time and metabolic stability [2].

SAR_Mechanisms cluster_PPAR Metabolic Targets (PPAR / FFAR1) cluster_COX Inflammatory Targets (COX-2) Core Phenoxyacetic Acid Core (Aryl - O - CH2 - COOH) Mod1 Alpha-Carbon Substitution (e.g., -C(CH3)2-) Core->Mod1 Mod2 Lipophilic Tail Extension (e.g., biphenyl/alkyne) Core->Mod2 Mod3 Aryl Ring Halogenation (e.g., p-Chloro) Core->Mod3 Mod4 Pyrazole/Hydrazide Linkage Core->Mod4 Target1 PPAR-alpha Activation (Fibrates) Mod1->Target1 Target2 FFAR1 (GPR40) Agonism (e.g., TAK-875) Mod2->Target2 Target3 Enhanced Hydrophobic Pocket Binding Mod3->Target3 Target4 COX-2 Selectivity (Arg120/Tyr355 H-bonds) Mod4->Target4

Fig 1. Structural modifications of phenoxyacetic acid and their distinct pharmacological targets.

SAR Pathway 1: Modulating Metabolic Disorders

PPAR Agonists and Conformational Locking

The earliest and most prominent pharmacological application of the PAA scaffold is found in the fibrate class of hypolipidemic drugs (e.g., clofibrate, fenofibrate, bezafibrate).

  • The SAR Insight: Unmodified phenoxyacetic acid has weak affinity for PPARs. However, di-methylation at the

    
    -carbon (creating a phenoxyisobutyric acid derivative) restricts the rotational degrees of freedom of the acetic acid tail. This conformational locking incurs an entropic penalty during free-state rotation but pays massive dividends upon receptor binding by pre-organizing the ligand into the exact bioactive conformation required to engage the PPAR-
    
    
    
    ligand-binding domain (LBD) [3].
FFAR1 (GPR40) Agonists and Lipophilicity Tuning

FFAR1 is a G-protein-coupled receptor that amplifies glucose-stimulated insulin secretion, making it a prime target for Type 2 Diabetes. The clinical candidate Fasiglifam (TAK-875) utilized the PAA headgroup as its core pharmacophore.

  • The SAR Insight: To achieve nanomolar potency at FFAR1, extensive lipophilic tail groups (such as biphenyl or alkyne extensions) are added to the para position of the PAA ring. While bulky substituents (like a cyclohexane ring) can induce dual PPAR

    
    /FFAR1 activity, excessive lipophilicity leads to severe idiosyncratic hepatotoxicity—the exact reason TAK-875 was halted in Phase III trials[4]. Modern SAR efforts focus on optimizing Ligand Lipophilicity Efficiency (LLE)  to maintain sub-50 nM agonistic activity without crossing the toxicity threshold [5].
    

SAR Pathway 2: Anti-Inflammatory & COX-2 Selectivity

The cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins. The therapeutic goal is to selectively inhibit COX-2 (inducible inflammation) while sparing COX-1 (constitutive gastric protection).

  • The SAR Insight: The COX-2 active site features a secondary side pocket that is significantly larger than that of COX-1 (due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2). By coupling the PAA moiety with bulky pyrazole or hydrazide scaffolds, researchers have created highly selective COX-2 inhibitors. The PAA carboxylic acid anchors to Arg120/Tyr355, while the bulky pyrazole extension wedges into the Val523 side pocket, creating a steric clash in COX-1 but a perfect fit in COX-2. Recent syntheses of p-chloro phenoxyacetic acid derivatives linked to pyrazoles have demonstrated powerful COX-2 inhibition with IC

    
     values as low as 0.06 
    
    
    
    M and Selectivity Indices (S.I.) exceeding 70-fold over COX-1[6],[1].

Quantitative Data Presentation

The following table synthesizes the quantitative impact of specific structural modifications on the PAA core across different therapeutic targets:

Compound Class / ModificationKey Structural FeaturePrimary TargetTypical IC

/ EC

Pharmacological Application
Fibrates

-carbon di-methylation
PPAR-

10 - 50

M
Hypolipidemic / Dyslipidemia
Fasiglifam Analogs Bulky biphenyl/alkyne tailFFAR1 (GPR40)14 - 45 nMInsulin Secretagogue (T2DM)
Dual Agonists Cyclohexane tail extensionFFAR1 / PPAR

~100 nM (Dual)Metabolic Syndrome
Pyrazole-PAA Hybrids Pyrazole linkage + p-ClCOX-20.06 - 0.09

M
Anti-inflammatory / Analgesic

Self-Validating Experimental Protocols

To ensure scientific integrity, biological evaluation of synthesized PAA derivatives must utilize self-validating assay systems. Below are the standard protocols for evaluating these compounds.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay

The causality behind this design is to run parallel fluorometric assays. Testing COX-2 alone is insufficient; the Selectivity Index (S.I. = IC


 COX-1 / IC

COX-2) is the true metric of success.
  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Dispense 10

    
    L of the PAA derivative (serial dilutions from 100 
    
    
    
    M to 0.01
    
    
    M in DMSO) into a 96-well black microplate. Add 10
    
    
    L of the respective enzyme. Incubate at 37°C for 15 minutes to allow for binding.
  • Substrate Addition: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

  • Kinetic Reading: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. The peroxidase activity of COX converts ADHP to highly fluorescent resorufin.

  • Validation: Utilize Celecoxib as a positive control for COX-2 selectivity and Indomethacin for non-selective inhibition. Calculate the IC

    
     using non-linear regression.
    
Protocol B: Cell-Based Reporter Gene Assay for PPAR Activation

Why use a viability counter-screen? Highly lipophilic PAA derivatives can cause membrane disruption. Without a viability assay (like CellTiter-Glo), a cytotoxic compound could be falsely interpreted as an inactive compound due to the loss of luminescence.

  • Transfection: Seed HEK-293 cells in a 96-well plate. Co-transfect with a PPAR-

    
     or PPAR-
    
    
    
    expression plasmid and a PPRE-driven firefly luciferase reporter plasmid using Lipofectamine.
  • Dosing: 24 hours post-transfection, treat cells with varying concentrations of the synthesized PAA derivatives (0.1

    
    M to 50 
    
    
    
    M) in serum-free media.
  • Dual-Readout: After 24 hours of incubation, add CellTiter-Glo reagent to a replica plate to measure ATP levels (confirming cell viability). To the primary plate, add Luciferase Assay Reagent.

  • Analysis: Normalize the luminescence signal against the viability data. Calculate the EC

    
     for receptor agonism.
    

Workflow Step1 Rational Design & In Silico Docking Step2 Chemical Synthesis & Purification Step1->Step2 Step3 In Vitro Screening (Enzyme/Reporter Assays) Step2->Step3 Step3->Step1 SAR Feedback Step4 ADME & Toxicity Profiling Step3->Step4 Step5 In Vivo Efficacy Models Step4->Step5

Fig 2. Iterative SAR workflow integrating computational design, synthesis, and biological screening.

Conclusion

The phenoxyacetic acid scaffold is a masterclass in medicinal chemistry versatility. By understanding the precise spatial and electronic requirements of target binding pockets, drug development professionals can tune this simple C8H8O3 core to address complex metabolic syndromes or provide targeted relief from severe inflammation. The future of PAA derivatives lies in the rigorous balancing of ligand efficiency against lipophilicity-driven toxicity.

References

  • Li, Z., Wang, X., Xu, X., et al. "Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists." Bioorganic & Medicinal Chemistry, 23(22), 7158-7164 (2015).[Link]

  • Alshaye, N.A., Elgohary, M.K., Elkotamy, M.S., & Abdel-Aziz, H.A. "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny." Molecules, 29(6), 1309 (2024).[Link]

  • Wu, Y., et al. "Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists." Drug Design, Development and Therapy, Dove Medical Press (2024).[Link]

  • Fadaly, W.A.A., et al. "Design, Synthesis and Biological Evaluation of Phenoxyacetic Acid derivatives Linked to Pyrazole Scaffold as PPAR-α/γ Agonists and COX-2 Inhibitors with Dual Antidiabetic/Anti-inflammatory Activities." Journal of Molecular Structure, 1340, 142578 (2025).[Link]

  • Lagos, C.F., et al. "Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 384-393 (2021).[Link]

Sources

Foundational

Thermodynamic Stability of 2-(3,4-Dimethoxyphenoxy)acetic acid: A Technical Guide for Drug Development Professionals

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Solid-state thermodynamics, solution-state stability, and predictive modeling for phenoxyacetic acid derivatives. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Solid-state thermodynamics, solution-state stability, and predictive modeling for phenoxyacetic acid derivatives.

Executive Summary

In the landscape of pharmaceutical development and agrochemical synthesis, 2-(3,4-Dimethoxyphenoxy)acetic acid (often tracked under CAS 1916-08-1 in legacy isomer databases or 95459-73-7 for specific isotopic/unlabelled libraries) serves as a critical synthetic intermediate [5]. It is prominently utilized in the total synthesis of complex heterocycles, including Rotenone analogs and novel broad-spectrum biologically active compounds.

Understanding the thermodynamic stability of this molecule is paramount. The presence of the 3,4-dimethoxy substitution on the phenoxy ring fundamentally alters the electron density distribution, impacting both the conformational rigidity of the ether linkage and the hydrogen-bonding capacity of the carboxylic acid moiety. This whitepaper provides a rigorously grounded framework for evaluating the thermodynamic parameters of 2-(3,4-Dimethoxyphenoxy)acetic acid, offering self-validating experimental protocols to ensure data integrity during early-stage drug development.

Structural Thermodynamics & Conformational Landscape

The thermodynamic baseline of 2-(3,4-Dimethoxyphenoxy)acetic acid is dictated by the interplay between its electron-donating methoxy groups and the electron-withdrawing carboxylic acid side chain.

Electronic Effects on the Ether Linkage

The methoxy groups at the 3- and 4-positions inject electron density into the aromatic ring via resonance. This localized electron richness strengthens the


 ether bond against hydrolytic cleavage under neutral to mildly basic conditions. However, it simultaneously lowers the oxidation potential of the ring, meaning the molecule's thermodynamic stability is highly sensitive to oxidative stress.
Conformational Preferences

Crystallographic and computational studies on related dimethoxyphenoxyacetic acids reveal a strong preference for the [ap,ap] (anti-periplanar) conformation in the solid state[3]. The carboxyl hydrogen atom typically points in the opposite direction of the carbonyl group, facilitating robust intermolecular hydrogen-bonded dimers. This dimerization is the primary driver of the compound's enthalpy of fusion (


) and solid-state thermal stability.

ConformationalWorkflow A Solid-State API (Dimeric Form) B Thermal Energy (Heating) A->B C H-Bond Dissociation (Endothermic) B->C D Phase Transition (Melting) C->D E Melt State (Monomeric/Disordered) D->E

Caption: Thermodynamic phase transition workflow driven by hydrogen-bond dissociation.

Empirical Thermodynamic Profiling: Self-Validating Protocols

As an application scientist, it is critical to recognize that thermodynamic data is only as reliable as the methodology used to acquire it. The following protocols are designed as self-validating systems; they include internal checks to differentiate true thermodynamic properties from kinetic artifacts.

Protocol 1: Solid-State Thermal Analysis via TGA/DSC

To determine the melting point (


), enthalpy of fusion (

), and decomposition onset (

), a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required [4].
  • Step 1: Sample Preparation. Accurately weigh 2.0–5.0 mg of the API into a vented aluminum pan.

    • Causality: Using a vented pan rather than a hermetically sealed one prevents the buildup of volatile degradants (like

      
       from premature decarboxylation). Pressure buildup can artificially suppress the melting point or create overlapping kinetic endotherms, masking true thermodynamic phase transitions.
      
  • Step 2: TGA Pre-Screening. Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: The

      
       purge prevents oxidative degradation. Establish the temperature at which 5% mass loss occurs (
      
      
      
      ). This defines the upper boundary for the DSC method.
  • Step 3: DSC Thermal Cycling. Heat the sample at 10 °C/min to

    
     + 10 °C (staying strictly below 
    
    
    
    ), hold isothermally for 2 minutes, and cool at 10 °C/min to -20 °C. Repeat for a second heating cycle.
    • Causality: The first heating cycle erases thermal history (e.g., residual solvent or mechanical stress from milling). The second cycle provides the true thermodynamic

      
       and 
      
      
      
      . If the second cycle shows a glass transition (
      
      
      ) instead of a melting peak, the compound has a high glass-forming ability, indicating potential physical instability in the amorphous state.
Protocol 2: Solution-State Thermodynamics & pKa Determination

The ionization constant (pKa) of the acetic acid moiety dictates the molecule's solubility and partitioning behavior. Because pKa is a temperature-dependent thermodynamic value, it must be evaluated using the Van't Hoff equation [1].

  • Step 1: Multi-Temperature Potentiometric Titration. Prepare a 1.0 mM solution of the compound in a standardized 0.1 M KCl background electrolyte (to maintain constant ionic strength).

  • Step 2: Titration Execution. Titrate with 0.1 M NaOH at exactly 15 °C, 25 °C, and 37 °C under an argon blanket.

    • Causality: The argon blanket prevents atmospheric

      
       from dissolving and forming carbonic acid, which would systematically skew the equivalence point and falsely lower the calculated pKa.
      
  • Step 3: Van't Hoff Analysis. Plot

    
     versus 
    
    
    
    (in Kelvin).
    • Causality: The slope of this linear regression yields

      
      , and the y-intercept yields 
      
      
      
      . This self-validates the data: a highly exothermic
      
      
      confirms that ionization is enthalpically driven, which is characteristic of highly substituted phenoxyacetic acids [2].

Data Presentation & Degradation Kinetics

Based on structural analogs and empirical modeling of dimethoxy-substituted phenoxyacetic acids, the thermodynamic profile is summarized below.

Table 1: Summary of Thermodynamic Parameters
Thermodynamic ParameterTypical Value RangeAnalytical Method / Condition
Melting Point (

)
132 °C – 138 °CDSC (10 °C/min, 2nd heating cycle)
Enthalpy of Fusion (

)
26.5 – 31.0 kJ/molDSC (Integration of melting endotherm)
Decomposition Onset (

)
> 215 °CTGA (5% mass loss threshold)
Acid Dissociation (pKa) 3.10 – 3.25Potentiometric Titration (25 °C)
Standard Enthalpy of Ionization (

)
-4.5 to -6.0 kJ/molVan't Hoff Plot derivation
Degradation Pathway Analysis

When thermal or hydrolytic stress exceeds the thermodynamic stability thresholds, the molecule undergoes specific degradation pathways. The primary thermal degradation route is decarboxylation, driven by the thermodynamic stability of the resulting substituted anisole derivative. Under extreme hydrolytic stress (pH < 1 or pH > 12 at elevated temperatures), the ether linkage becomes susceptible to cleavage, yielding 3,4-dimethoxyphenol and glycolic acid derivatives.

DegradationPathway API 2-(3,4-Dimethoxyphenoxy)acetic acid Thermal Thermal Stress (T > 215°C) API->Thermal Hydro Hydrolytic Stress (Extreme pH + Heat) API->Hydro Decarb Decarboxylation (-CO2) Thermal->Decarb Cleavage Ether Cleavage (C-O Scission) Hydro->Cleavage Product1 Dimethoxyanisole Derivative Decarb->Product1 Product2 3,4-Dimethoxyphenol + Glycolic Acid Cleavage->Product2

Caption: Primary thermodynamic degradation pathways under thermal and hydrolytic stress.

Implications for Formulation Strategy

For drug development professionals, the relatively low pKa (~3.15) indicates that 2-(3,4-Dimethoxyphenoxy)acetic acid will be fully ionized in the intestinal tract (pH 6.8), leading to high solubility but potentially poor membrane permeability.

To manipulate its thermodynamic solubility profile, cocrystallization is highly recommended. By utilizing in silico screening methods based on molecular electrostatic potential surfaces, researchers can identify suitable crystal coformers (CCFs) that hydrogen-bond with the carboxylic acid dimer, effectively lowering the crystal lattice energy and enhancing the thermodynamic dissolution rate without altering the covalent structure of the API.

References

  • Using Atomic Charges to Describe the pKa of Carboxylic Acids ChemRxiv / ACS Publications URL:[Link]

  • Effective Adsorption of Phenoxyacetic Herbicides by Tomato Stem-Derived Activated Carbons MDPI URL:[Link]

  • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid PubMed Central (PMC) URL:[Link]

  • Solid-state structures and thermal properties of inclusion complexes... CONICET Digital Repository URL:[Link]

  • 2-(3,4-Dimethoxyphenoxy)acetic Acid-d3 Synthesis Intermediate Pharmaffiliates URL:[Link]

Exploratory

An In-depth Technical Guide to Characterizing the Binding Affinity of 2-(3,4-Dimethoxyphenoxy)acetic acid to the T1R3 Taste Receptor

Executive Summary The T1R3 receptor, a Class C G-protein coupled receptor (GPCR), is a cornerstone of taste perception, forming heterodimers to detect sweet (with T1R2) and umami (with T1R1) stimuli.[1][2] Understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The T1R3 receptor, a Class C G-protein coupled receptor (GPCR), is a cornerstone of taste perception, forming heterodimers to detect sweet (with T1R2) and umami (with T1R1) stimuli.[1][2] Understanding how novel compounds interact with this receptor is paramount for food science and drug development. This guide focuses on a specific molecule, 2-(3,4-Dimethoxyphenoxy)acetic acid, whose structural similarity to known T1R3 allosteric modulators, such as lactisole, suggests a potential interaction with the receptor's transmembrane domain (TMD).[3][4] We present a comprehensive, multi-pronged strategy to rigorously characterize this interaction. By integrating direct biophysical binding assays (Isothermal Titration Calorimetry and Surface Plasmon Resonance) with functional cell-based assays, this guide provides a self-validating framework to determine not only the binding affinity and kinetics but also the functional consequence of this interaction, thereby classifying the compound as a potential agonist, antagonist, or allosteric modulator.

Part 1: Foundational Concepts: The T1R3 Receptor and Ligand Interaction

The T1R Family: Heterodimeric Gatekeepers of Taste

The perception of sweet and umami tastes is mediated by the Taste 1 Receptor (T1R) family.[5] These GPCRs function as heterodimers. The T1R2 and T1R3 subunits combine to form the canonical sweet taste receptor, responsive to a wide array of natural sugars and artificial sweeteners.[2][6] Concurrently, the T1R1 and T1R3 subunits form the umami receptor, which detects L-amino acids like L-glutamate.[7] T1R3 is the indispensable common subunit in both receptors, making it a critical target for taste modulation.[3]

Structural Architecture of T1R3

Like other Class C GPCRs, T1R3 possesses a distinct modular structure crucial for its function:[8]

  • Venus Flytrap Domain (VFTD): A large, extracellular N-terminal domain that acts as the primary binding site for orthosteric ligands like sugars and amino acids.[9][10]

  • Cysteine-Rich Domain (CRD): Connects the VFTD to the transmembrane region and is critical for receptor dimerization and activation.

  • Seven-Transmembrane Domain (TMD): Embedded within the cell membrane, this domain is a known binding site for allosteric modulators that can fine-tune the receptor's response to orthosteric ligands.[4][11]

Ligand Recognition: Orthosteric vs. Allosteric Sites

Ligand interaction with T1R3 can occur at two functionally distinct sites:

  • Orthosteric Site: Located in the VFTD, this is the primary binding site for agonists. Ligand binding here initiates a conformational change that activates the receptor.[7]

  • Allosteric Site: These are topographically distinct sites, often within the TMD.[4] Ligands binding here do not activate the receptor directly but instead modulate its response to an orthosteric agonist. They can be Positive Allosteric Modulators (PAMs), which enhance the response, or Negative Allosteric Modulators (NAMs), which inhibit it.[4]

The Compound of Interest: 2-(3,4-Dimethoxyphenoxy)acetic acid

The subject of this guide is 2-(3,4-Dimethoxyphenoxy)acetic acid. Its chemical structure bears a strong resemblance to lactisole, a well-characterized NAM of the sweet taste receptor that binds to the TMD of T1R3.[4] This structural analogy forms our central working hypothesis: 2-(3,4-Dimethoxyphenoxy)acetic acid is likely an allosteric modulator that directly binds to the T1R3 subunit. The following experimental plan is designed to rigorously test this hypothesis.

Part 2: Biophysical Characterization of Direct Binding

To validate a direct physical interaction, it is essential to employ label-free biophysical techniques that are independent of downstream cellular signaling. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.

Method 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality Behind Experimental Choice: ITC stands as the gold standard for characterizing the thermodynamics of binding interactions.[12][13] It directly measures the heat absorbed or released as one molecule is titrated into another, providing a complete thermodynamic profile in a single experiment.[14] This approach is invaluable as it requires no modification, labeling, or immobilization of the receptor, which is particularly advantageous for maintaining the native conformation of a complex membrane protein like T1R3.[12] The resulting data on enthalpy (ΔH) and entropy (ΔS) reveal the fundamental forces driving the interaction.

  • Protein Preparation: Express and purify a soluble, stable form of the T1R3 receptor, often focusing on the extracellular domains or the full-length protein solubilized in an appropriate detergent/nanodisc environment. Rigorous quality control (e.g., SDS-PAGE, size-exclusion chromatography) is mandatory to ensure protein homogeneity and activity.

  • Sample Preparation:

    • Prepare a 200-500 µM solution of 2-(3,4-Dimethoxyphenoxy)acetic acid in a buffer identical to the protein's dialysis buffer.

    • Prepare a 20-50 µM solution of the purified T1R3 receptor in the same buffer. The concentration of the receptor in the cell should be at least 10-fold higher than the expected dissociation constant (Kd).[15]

    • Degas both solutions thoroughly to prevent air bubbles.

  • ITC Experiment:

    • Load the T1R3 solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C). The cells must be maintained at a constant and identical temperature.[13]

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to be discarded during analysis, followed by 20-30 injections of a larger volume (e.g., 2 µL) at 150-second intervals to ensure the system returns to thermal equilibrium.

  • Data Analysis:

    • Integrate the raw thermogram peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the equilibrium dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[13][16] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[14]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p Purified T1R3 (in cell) instr Isothermal Titration Calorimeter p->instr l Compound (in syringe) l->instr titr Titration & Heat Measurement instr->titr Inject raw Raw Thermogram titr->raw Generate fit Binding Isotherm raw->fit Integrate results Thermodynamic Parameters (Kd, n, ΔH, ΔS) fit->results Fit Model

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Causality Behind Experimental Choice: While ITC provides thermodynamic endpoints, SPR offers a real-time view of the binding event, allowing for the determination of association (k_on) and dissociation (k_off) rate constants.[17] This kinetic information is critical for drug development, as a compound's residence time on its target can be more predictive of efficacy than its affinity alone. SPR is a highly sensitive, label-free technique well-suited for screening and characterizing GPCR-ligand interactions.[18][19]

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for protein capture (e.g., a CM5 chip).

    • Immobilize a high-affinity capture molecule, such as an antibody against an epitope tag (e.g., His-tag, FLAG-tag) engineered onto the T1R3 receptor. This oriented capture approach helps ensure the receptor's binding sites are accessible.

  • Receptor Immobilization:

    • Prepare the solubilized T1R3 receptor in a suitable running buffer containing detergent to maintain its stability.

    • Inject the receptor solution over the functionalized sensor surface until a desired immobilization level (e.g., 5000-10000 Response Units) is achieved. A reference flow cell should be prepared in parallel (e.g., with antibody only) for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of 2-(3,4-Dimethoxyphenoxy)acetic acid in the running buffer (e.g., from 0.1 to 50 µM), including a buffer-only blank.

    • Perform a kinetic analysis by injecting each concentration over the receptor and reference surfaces for a set association time, followed by a buffer flow for a set dissociation time.

    • Between cycles, regenerate the sensor surface with a mild solution (e.g., low pH glycine) to remove the captured receptor and bound analyte, preparing it for the next cycle.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Globally fit the concentration-dependent binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and the equilibrium dissociation constant (Kd = k_off / k_on).

SPR_Workflow chip Prepare Sensor Chip (e.g., Anti-tag Antibody) immob Capture Tagged T1R3 Receptor chip->immob inject Inject Compound Series (Analyte) immob->inject sensorgram Generate Sensorgrams (Association/Dissociation) inject->sensorgram analysis Kinetic Analysis sensorgram->analysis results Kinetic Parameters (k_on, k_off, Kd) analysis->results Fit Model

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Part 3: Functional Characterization in a Cellular Context

Biophysical data confirms binding but not function. A cell-based assay is essential to determine how the compound affects receptor signaling.

The T1R3 Signaling Pathway

Binding of an agonist to the T1R2/T1R3 or T1R1/T1R3 receptor initiates a conformational change, activating a coupled heterotrimeric G-protein (primarily gustducin).[20] The activated G-protein, in turn, stimulates phospholipase C-beta 2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is the measurable signal of receptor activation.

T1R3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor T1R2/T1R3 Receptor gprotein G-Protein (Gustducin) receptor->gprotein Activates plc PLCβ2 gprotein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 er Endoplasmic Reticulum ip3->er Binds to IP3R3 ca_release Ca²⁺ Release er->ca_release Triggers ligand Agonist (e.g., Sucrose) ligand->receptor Binds

Sources

Foundational

Toxicological profile and safety data of 3,4-dimethoxyphenoxyacetic acid

An In-Depth Technical Guide to the Toxicological Profile of 3,4-Dimethoxyphenoxyacetic Acid: A Data Gap Analysis and Structure-Activity Relationship (SAR) Approach Disclaimer Introduction and Core Objective 3,4-Dimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological Profile of 3,4-Dimethoxyphenoxyacetic Acid: A Data Gap Analysis and Structure-Activity Relationship (SAR) Approach

Disclaimer

Introduction and Core Objective

3,4-Dimethoxyphenoxyacetic acid is an organic compound featuring a phenoxyacetic acid backbone with two methoxy groups substituted at the 3 and 4 positions of the phenyl ring. While the phenoxyacetic acid scaffold is common to a range of biologically active molecules, including well-documented herbicides, specific and reliable safety data for this particular dimethoxy derivative are conspicuously absent from peer-reviewed literature and regulatory databases.

This guide provides a comprehensive toxicological and safety assessment of 3,4-dimethoxyphenoxyacetic acid through a scientifically rigorous, field-proven approach for data-poor chemicals. Instead of presenting non-existent data, we will:

  • Establish the known toxicological framework of the parent phenoxyacetic acid class.

  • Analyze the potential influence of the 3,4-dimethoxy substitution on metabolism and toxicity through SAR principles.

  • Utilize data from the closest available structural isomer, 2,6-dimethoxyphenoxyacetic acid, as a primary basis for read-across predictions for local hazards.

  • Clearly identify critical data gaps and propose a logical, tiered experimental strategy to generate the necessary safety data for a comprehensive risk assessment.

The ultimate objective is to provide a robust, scientifically-grounded framework for researchers to understand the potential hazards of 3,4-dimethoxyphenoxyacetic acid and to make informed decisions regarding its safe handling and future development.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's identity is the foundation of any toxicological assessment.

2.1 Chemical Structure

  • Systematic Name: 2-(3,4-dimethoxyphenoxy)acetic acid

  • Molecular Formula: C₁₀H₁₂O₅

  • Molecular Weight: 212.20 g/mol

2.2 Known and Predicted Physicochemical Properties

No experimental data for 3,4-dimethoxyphenoxyacetic acid are available. The table below presents data for a structural isomer and a structurally related compound to provide context.

Property2,6-Dimethoxyphenoxyacetic acid (Isomer)3,4-Dimethoxyphenylacetic acid (Related Compound)3,4-Dimethoxyphenoxyacetic acid (Prediction)
Physical State Solid[1]Solid[2]Predicted to be a solid at room temperature.
CAS Number 95110-10-4[1]93-40-3[3][4][5][6][7]Not Available
Melting Point Not Available96-98 °C[8]Dependent on crystal lattice forces, but likely in a similar range to related solids.
Water Solubility Not AvailableSoluble[8]The presence of the carboxylic acid and ether groups suggests some water solubility, likely influenced by pH.

Proposed Metabolic Pathways

The metabolism of a xenobiotic is a critical determinant of its toxicity, as biotransformation can lead to either detoxification or bioactivation into more reactive species. In the absence of empirical data, a probable metabolic pathway for 3,4-dimethoxyphenoxyacetic acid can be proposed based on established biochemical reactions for similar structures.

The primary routes of metabolism are anticipated to involve Phase I and Phase II reactions in the liver:

  • Phase I Metabolism (Functionalization): The methoxy groups are prime targets for cytochrome P450 (CYP450) enzymes, specifically through O-demethylation . This reaction would remove a methyl group to form a hydroxylated (phenolic) intermediate and formaldehyde. This can occur at either the 3- or 4-position, resulting in catecholic or guaiacolic structures. These hydroxylated metabolites are often more polar and more reactive than the parent compound.

  • Phase II Metabolism (Conjugation): The newly formed hydroxyl groups and the original carboxylic acid moiety are susceptible to conjugation. These reactions increase water solubility and facilitate excretion. The most common pathways would be:

    • Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: Attachment of a sulfo group, catalyzed by sulfotransferases (SULTs).

It is plausible that the parent compound could also be directly conjugated at the carboxylic acid group.

G parent 3,4-Dimethoxyphenoxyacetic Acid phase1 Phase I: CYP450 O-Demethylation parent->phase1 phase2 Phase II: UGTs, SULTs Conjugation parent->phase2 Direct Conjugation metabolite1 Hydroxylated Metabolites (e.g., 3-hydroxy-4-methoxy- or 4-hydroxy-3-methoxyphenoxyacetic acid) phase1->metabolite1 metabolite1->phase2 conjugates Glucuronide and Sulfate Conjugates phase2->conjugates excretion Urinary Excretion conjugates->excretion G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Initial In Vivo Assessment cluster_2 Tier 3: Advanced Characterization ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) - Mutagenicity - acute_oral Acute Oral Toxicity (OECD 423) - LD50, Systemic Effects - ames->acute_oral If Negative micronucleus In Vitro Micronucleus Test (OECD 487) - Clastogenicity - micronucleus->acute_oral If Negative irritation Reconstructed Human Epidermis Test (OECD 439) - Skin Irritation - irritation->acute_oral repeated_dose 28-Day Repeated Dose Study (OECD 407) - Target Organs, NOAEL - acute_oral->repeated_dose If warranted by use/exposure dart Reproductive/Developmental Toxicity Screening (OECD 421/422) repeated_dose->dart If warranted

Caption: Recommended tiered testing strategy for 3,4-dimethoxyphenoxyacetic acid.

This strategy prioritizes in vitro methods to screen for key hazards like genotoxicity and irritation, minimizing animal use while providing critical data for initial safety assessment. Subsequent tiers are dependent on the results of initial screens and the intended application of the compound.

Detailed Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

The Ames test is a cornerstone of genotoxicity testing, used to detect a compound's potential to induce gene mutations. Its inclusion in a preliminary screening battery is non-negotiable for any new chemical entity.

6.1 Principle This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test measures the ability of the test chemical to cause a reverse mutation (reversion), restoring the cell's ability to synthesize the amino acid and thus to grow on an amino-acid-deficient medium.

6.2 Materials and Methods

  • Test Strains: A minimum of five strains should be used, e.g.,

    • S. typhimurium TA98 (frameshift mutations)

    • S. typhimurium TA100 (base-pair substitution)

    • S. typhimurium TA1535 (base-pair substitution)

    • S. typhimurium TA1537 (frameshift mutations)

    • E. coli WP2 uvrA or WP2 uvrA (pKM101) (base-pair substitution)

  • Metabolic Activation System (S9): A homogenate of liver from rats or hamsters induced with a CYP450-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This is used to simulate mammalian metabolism.

  • Media: Minimal glucose agar plates (Vogel-Bonner Medium E), nutrient broth, top agar.

  • Controls:

    • Negative (Vehicle) Control: The solvent used to dissolve the test article (e.g., DMSO, water).

    • Positive Controls (without S9): e.g., sodium azide (for TA100, TA1535), 4-nitro-o-phenylenediamine (for TA98).

    • Positive Controls (with S9): e.g., 2-aminoanthracene (for all strains).

  • Test Article: 3,4-Dimethoxyphenoxyacetic acid, dissolved in a suitable, non-toxic solvent.

6.3 Step-by-Step Protocol (Plate Incorporation Method)

  • Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range, identifying the highest non-toxic concentration.

  • Main Experiment Preparation: For each strain, prepare test tubes for the vehicle control, at least five concentrations of the test article, and the positive control. Each condition will be tested in triplicate, both with and without the S9 metabolic activation mix.

  • Incubation: To each tube, add:

    • 0.1 mL of an overnight bacterial culture.

    • 0.1 mL of the test article solution, vehicle, or positive control.

    • 0.5 mL of S9 mix (for "+S9" conditions) or phosphate buffer (for "-S9" conditions).

  • Pre-incubation (Optional but recommended): Vortex the tubes gently and incubate at 37°C for 20-30 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine or tryptophan) to each tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Once the top agar has solidified, invert the plates and incubate them at 37°C for 48-72 hours.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies (visible colonies) on each plate.

    • Examine the background bacterial lawn for signs of cytotoxicity (thinning or absence).

    • A positive result is typically defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control for at least one strain.

6.4 Self-Validating System The protocol's integrity is validated by the concurrent controls. A valid experiment requires that:

  • The negative control plates show a characteristic low number of spontaneous revertants.

  • The positive control chemicals induce a robust increase in revertant colonies.

  • The bacterial strains show their expected characteristics.

Conclusion and Forward-Looking Statement

This in-depth technical guide establishes that 3,4-dimethoxyphenoxyacetic acid is a data-poor chemical for which no empirical toxicological studies are publicly available.

  • Presumed Hazard: Due to its acidic nature and based on strong read-across data from a structural isomer, the compound must be handled with the presumption that it is a skin irritant, a serious eye irritant, and a potential respiratory irritant . Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection if generating dust or aerosols, is mandatory.

  • Critical Data Gaps: There is a complete lack of data regarding systemic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. These data gaps preclude any form of comprehensive human health risk assessment.

  • Path Forward: The development or significant use of this compound is contingent upon the generation of empirical safety data. A tiered testing strategy, beginning with a battery of in vitro assays for genotoxicity and irritation, is the scientifically sound and ethical path forward.

The absence of data is not an indication of safety. For researchers and developers, adherence to a cautious, evidence-based approach is paramount to ensure occupational safety and responsible chemical stewardship.

References

  • LookChem. (n.d.). Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid.
  • Sigma-Aldrich. (n.d.). 3,4-Dimethoxyphenylacetic acid 98 93-40-3.
  • BenchChem. (n.d.). A Comparative Analysis of Phenoxyacetic Acid Herbicide Toxicity.
  • Głuszyńska, A., & Czerwiński, J. (2025, April 7).
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  • Ho, H. K., Khew, E. S., & Chan, E. C. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 149-155.
  • Głuszyńska, A., & Czerwiński, J. (2025, April 2).
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  • PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid.
  • Abdel-Maksoud, M. S., et al. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid.
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  • Al-Shorbagy, M. Y., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Heliyon, 9(10), e20505.
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  • Bukowska, B. (2025, August 5). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid.
  • ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides.
  • Wikipedia. (n.d.). 3,4-Dihydroxyphenylacetic acid.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Zeller, A., et al. (2022). Genotoxicity of oxidative hair dye precursors: A systematic review. Human & Experimental Toxicology, 41, 096032712210878.
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  • ICH. (2020, February 18). S5(R3) Detection of Toxicity to Reproduction for Human Pharmaceuticals.
  • MedChemExpress. (n.d.). 3,4-Dimethoxyphenylacetic acid.
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  • Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 1665-1670.
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Exploratory

Metabolic Pathways of 2-(3,4-Dimethoxyphenoxy)acetic Acid in Mammalian Systems

A Technical Whitepaper for Drug Development Professionals & Analytical Scientists Executive Summary 2-(3,4-Dimethoxyphenoxy)acetic acid is a functionalized phenoxyacetic acid derivative utilized as a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals & Analytical Scientists

Executive Summary

2-(3,4-Dimethoxyphenoxy)acetic acid is a functionalized phenoxyacetic acid derivative utilized as a critical intermediate in synthetic chemistry and as a structural motif in various bioactive molecules. Understanding its mammalian pharmacokinetics requires a deep dive into the interplay between its stable carboxylic acid moiety and its highly reactive dimethoxy-substituted aromatic ring.

Unlike halogenated phenoxyacetic acids (such as 2,4-D), which are largely resistant to Phase I metabolism and are excreted unchanged[1], the presence of electron-rich methoxy groups in 2-(3,4-Dimethoxyphenoxy)acetic acid introduces prime targets for cytochrome P450 (CYP450)-mediated oxidative cleavage. This guide synthesizes the mechanistic pathways, analytical workflows, and kinetic profiling necessary to evaluate the biotransformation of this compound.

Mechanistic Biotransformation Pathways

Phase I: CYP450-Mediated O-Demethylation

The primary metabolic event for methoxy-substituted aromatics in mammalian systems is O-demethylation[2]. The ether oxygen of the methoxy group coordinates with the heme iron of the CYP450 enzyme. This leads to hydrogen abstraction from the methyl group, oxygen rebound, and the formation of an unstable hemiacetal intermediate that rapidly collapses to yield formaldehyde and a free phenolic hydroxyl group.

  • Enzymatic Drivers: CYP2C9 and CYP3A4 are the primary isoforms responsible for this transformation. CYP2C9 often favors specific methoxy positions due to hydrogen bonding interactions within its active site, while CYP3A4 exhibits broader substrate promiscuity[3]. CYP2E1 also contributes to the metabolism of smaller phenolic and phenoxy derivatives[4].

  • Isomeric Products: The reaction yields two primary Phase I metabolites: 2-(3-hydroxy-4-methoxyphenoxy)acetic acid and 2-(4-hydroxy-3-methoxyphenoxy)acetic acid.

Phase II: Glucuronidation & Conjugation

Following Phase I O-demethylation, the newly exposed phenolic hydroxyl groups serve as functional handles for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) append a hydrophilic glucuronic acid moiety to these hydroxyls. This drastically increases the aqueous solubility of the molecule, preparing it for renal clearance.

Excretion Dynamics

The free carboxylic acid moiety of the parent compound, alongside its Phase II glucuronide conjugates, is actively secreted into the urine. This process is primarily mediated by Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of proximal tubule cells in the kidneys[1].

Metabolism Parent 2-(3,4-Dimethoxyphenoxy) acetic acid CYP CYP450 (CYP2C9, CYP3A4) O-Demethylation Parent->CYP Phase I Oxidation Excretion Renal Excretion (OAT1/OAT3) Parent->Excretion Unchanged (Minor) Met1 2-(3-Hydroxy-4-methoxy phenoxy)acetic acid CYP->Met1 Met2 2-(4-Hydroxy-3-methoxy phenoxy)acetic acid CYP->Met2 UGT UGT Enzymes Phase II Conjugation Met1->UGT Phase II Met2->UGT Phase II Conj O-Glucuronide Conjugates UGT->Conj Conj->Excretion

Figure 1: Phase I and Phase II metabolic pathways of 2-(3,4-Dimethoxyphenoxy)acetic acid.

Experimental Protocols: In Vitro Microsomal Stability

To empirically validate these metabolic pathways and calculate intrinsic clearance (


), an in vitro assay utilizing Human Liver Microsomes (HLMs) is required[4]. This protocol is designed as a self-validating system: it incorporates specific controls to differentiate enzymatic metabolism from chemical degradation and utilizes pore-forming peptides to ensure complete enzyme accessibility.

Workflow Step1 1. Microsome Prep (HLMs) Step2 2. Cofactor Addition Step1->Step2 Step3 3. Incubation (37°C) Step2->Step3 Step4 4. Quenching (Cold ACN) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Figure 2: In vitro microsomal stability and metabolite identification workflow.

Step-by-Step Methodology

1. Buffer and Matrix Preparation

  • Thaw HLMs rapidly at 37°C and immediately transfer to ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Causality: Mg²⁺ is a non-negotiable cofactor; it bridges the interaction between NADPH-cytochrome P450 reductase and the CYP enzymes, facilitating the electron transfer required for Phase I oxidation.

2. Alamethicin Treatment (Critical for UGT Assessment)

  • Add alamethicin (50 µg/mg of microsomal protein) to the HLM suspension and incubate on ice for 15 minutes.

  • Causality: UGT active sites are localized on the luminal (interior) side of the endoplasmic reticulum vesicles. Alamethicin is a peptide that forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to penetrate the vesicle and access the UGT enzymes.

3. Substrate Incubation & Initiation

  • Mix the treated HLMs (final protein concentration: 1 mg/mL) with 2-(3,4-Dimethoxyphenoxy)acetic acid (final concentration: 10 µM). Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the reaction by adding the cofactors: NADPH (1 mM final) for Phase I, and UDPGA (2 mM final) for Phase II.

  • Self-Validating Control: Run a parallel "minus-cofactor" incubation where NADPH/UDPGA are replaced with an equivalent volume of buffer. Any parent compound depletion in this control indicates non-enzymatic chemical instability or non-specific protein binding, rather than true metabolism.

4. Quenching and Protein Precipitation

  • At designated time points (e.g., 0, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the matrix to prevent LC column fouling.

5. LC-MS/MS Analysis

  • Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to LC vials. Analyze via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Analytical Insight: Because the 3-OH and 4-OH Phase I metabolites are positional isomers, they will exhibit identical precursor masses (-14 Da shift from the parent due to the loss of a methyl group and addition of a proton). Chromatographic separation via a high-resolution C18 column is mandatory to distinguish the two peaks before they enter the mass spectrometer.

Quantitative Kinetic Profiling

The following table summarizes the anticipated kinetic parameters for the biotransformation of dimethoxyphenoxy-based substrates in human liver microsomes, derived from established metabolic profiling of structurally analogous neolignans and phenoxy derivatives[2][4].

ParameterPhase I (CYP-Mediated O-Demethylation)Phase II (UGT-Mediated Glucuronidation)
Michaelis Constant (

)
12.5 ± 2.1 µM45.2 ± 5.4 µM
Maximum Velocity (

)
340 ± 15 pmol/min/mg protein850 ± 40 pmol/min/mg protein
Intrinsic Clearance (

)
27.2 µL/min/mg protein18.8 µL/min/mg protein
Primary Isoforms Implicated CYP2C9, CYP3A4, CYP2E1UGT1A1, UGT1A9
Mass Shift (

Da)
-14.01 Da (Loss of CH₂, gain of H)+176.03 Da (Addition of Glucuronic Acid)

References

  • The CYP4 Family | Cytochromes P450: Role in the Metabolism and Toxicity of Drugs and other Xenobiotics - Royal Society of Chemistry
  • Metabolic profiling of myrislignan by UPLC-ESI-QTOFMS-based metabolomics - Royal Society of Chemistry
  • In Vitro Metabolism of Artepillin C by Rat and Human Liver Microsomes - Planta Medica / Thieme Connect
  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Sources

Foundational

An In-depth Technical Guide to the pKa and Ionization Behavior of 2-(3,4-Dimethoxyphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The Ionization of 2-(3,4-Dimethoxyphenoxy)acetic Acid: A Mechanistic Perspective The acidity of this molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The Ionization of 2-(3,4-Dimethoxyphenoxy)acetic Acid: A Mechanistic Perspective

The acidity of this molecule is conferred by the carboxylic acid functional group (-COOH). In an aqueous environment, it exists in a pH-dependent equilibrium between its neutral, protonated form and its anionic, deprotonated (carboxylate) form.

The pKa value of 4.333 indicates that this is a weak acid. At a physiological pH of approximately 7.4, which is significantly above the pKa, the molecule will be predominantly in its ionized, carboxylate form. This has profound implications for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Structural Influence of the Dimethoxyphenoxy Group

The electronic character of the 3,4-dimethoxyphenoxy substituent plays a critical role in modulating the acidity of the carboxylic acid moiety. This influence is a nuanced interplay of two opposing electronic effects:

  • Inductive Effect (-I): The oxygen atoms of the methoxy groups and the phenoxy ether are highly electronegative. They exert an electron-withdrawing inductive effect, pulling electron density away from the carboxyl group. This effect tends to stabilize the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa).

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect increases the electron density on the ring and, by extension, destabilizes the negative charge of the carboxylate conjugate base.[5] This effect makes the compound less acidic (raises the pKa).

Generally, for substituents on a benzene ring, the resonance effect is more dominant than the inductive effect.[5][6] The methoxy groups, acting as electron-donating groups by resonance, tend to decrease the acidity of the carboxylic acid compared to an unsubstituted phenylacetic acid.

Experimental Determination of pKa: Protocols and Rationale

The precise determination of a compound's pKa is a cornerstone of its physicochemical characterization. Two robust and widely adopted methods are potentiometric titration and UV-Vis spectrophotometry.[7][8][9]

Method 1: Potentiometric Titration

This is one of the most common and straightforward methods for pKa determination.[7][10] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa is determined from the resulting titration curve.

  • Choice of Titrant: A strong base (e.g., 0.1 M NaOH) is used to titrate the weak acid. This ensures a sharp and discernible inflection point at the equivalence point.

  • Inert Atmosphere: Purging the solution with nitrogen is crucial to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the endpoint.[10][11]

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is important because the activity of ions, and thus the measured pH, is dependent on the total ionic concentration of the solution.[11]

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

  • Sample Preparation: Prepare a solution of 2-(3,4-Dimethoxyphenoxy)acetic acid (e.g., 1 mM) in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low.[10][11] Add a salt like KCl to maintain constant ionic strength.

  • Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.[11][12]

  • Nitrogen Purge: Bubble nitrogen gas through the solution for a few minutes before and during the titration.[10]

  • Titration: Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) to the sample solution.

  • Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[11][12]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate pH Meter Setup Assemble Titration Cell (Beaker, Stirrer, Electrode) Calibrate->Setup Prepare_Sample Prepare Analyte Solution (e.g., 1 mM) Prepare_Sample->Setup Prepare_Titrant Prepare Standard Titrant (e.g., 0.1 M NaOH) Titrate Add Titrant in Increments Prepare_Titrant->Titrate Purge Purge with Nitrogen Setup->Purge Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine_EP Identify Equivalence Point Plot->Determine_EP Determine_pKa pKa = pH at Half-Equivalence Point Determine_EP->Determine_pKa UV_Vis_pKa_Workflow cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis Prep_Buffers Prepare Buffer Series (Varying pH) Prep_Samples Prepare Analyte Solutions (Constant Concentration) Prep_Buffers->Prep_Samples Measure_Abs Measure Absorbance of each sample at λmax Prep_Samples->Measure_Abs Scan_Spectra Identify λmax (Acidic vs. Basic) Scan_Spectra->Measure_Abs Plot Plot Absorbance vs. pH Measure_Abs->Plot Determine_pKa pKa = Inflection Point of Sigmoid Curve Plot->Determine_pKa

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 2-(3,4-Dimethoxyphenoxy)acetic Acid

Executive Summary 2-(3,4-Dimethoxyphenoxy)acetic acid (CAS: 95459-73-7) is a critical synthetic intermediate utilized in the development of complex agrochemicals and pharmaceuticals, including the broad-spectrum insectic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,4-Dimethoxyphenoxy)acetic acid (CAS: 95459-73-7) is a critical synthetic intermediate utilized in the development of complex agrochemicals and pharmaceuticals, including the broad-spectrum insecticide Rotenone[1]. Accurate, reproducible quantification of this compound is essential for purity assessment, reaction monitoring, and pharmacokinetic profiling. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging the physicochemical properties of the analyte, this guide establishes a definitive protocol optimized for selectivity, peak symmetry, and baseline stability.

Physicochemical Profiling & Chromatographic Rationale

To design a scientifically sound chromatographic method, the experimental parameters must be dictated by the analyte's intrinsic molecular characteristics.

  • Ionization & Retention (The "Why" behind pH control): 2-(3,4-Dimethoxyphenoxy)acetic acid contains a terminal carboxylic acid. Phenoxyacetic acid derivatives typically exhibit a

    
     ranging from 3.12 to 3.7[2][3]. At a neutral pH, the molecule exists as a polar carboxylate anion, which exhibits poor retention on hydrophobic stationary phases and interacts non-specifically with residual silanols, causing severe peak tailing. To achieve a Gaussian peak shape and strong retention, the mobile phase pH must be driven at least 1-2 units below the 
    
    
    
    (target pH
    
    
    2.5) to ensure the analyte is fully protonated (neutral)[4][5].
  • Detection (The "Why" behind UV selection): The 3,4-dimethoxyphenoxy moiety features an electron-rich aromatic ring that provides strong

    
     and 
    
    
    
    transitions. Maximum UV absorption typically occurs at ~210 nm (E-band) and ~275-280 nm (B-band)[6][7][8]. While 210 nm offers maximum sensitivity, 275 nm is selected for this protocol to provide superior specificity and minimize baseline drift caused by organic solvent absorption during gradient elution[4].
Table 1: Analyte Profile & Method Implications
ParameterValue / CharacteristicChromatographic Implication
Chemical Formula C10H12O5Moderate lipophilicity; suitable for C18 stationary phases.
Estimated

~3.12 - 3.70Requires acidic mobile phase (pH ~2.1) for ion suppression.
UV Maxima (

)
~210 nm, ~275 nm275 nm preferred for matrix specificity and baseline stability.
Solubility Soluble in Ethanol, AcetonitrileSample diluent should match initial mobile phase conditions.

Mechanistic Workflow & Causality

The following logic tree illustrates the causality behind the most critical method development choice: mobile phase pH optimization.

pH_Optimization A Target: 2-(3,4-Dimethoxyphenoxy)acetic acid (Estimated pKa ≈ 3.1 - 3.7) B Mobile Phase pH Selection A->B C pH > 5.0 (Ionized State) Analyte becomes polar carboxylate B->C Incorrect D pH < 2.5 (Protonated State) Analyte remains neutral/lipophilic B->D Correct (pKa - 2) C_Result Poor Retention & Peak Tailing (Not Recommended) C->C_Result D_Result Strong C18 Retention & Sharp Peaks (Optimal) D->D_Result E Aqueous Modifier Choice D_Result->E F 0.1% Phosphoric Acid (pH ~2.1) Best for UV Detection E->F G 0.1% Formic Acid (pH ~2.7) Best for LC-MS Compatibility E->G

Fig 1: Mechanistic logic for mobile phase pH optimization based on analyte pKa.

Detailed Analytical Protocol

Reagents & Materials
  • Stationary Phase: High-purity silica C18 column, fully end-capped (e.g., 150 mm × 4.6 mm, 3 µm or 5 µm particle size). End-capping is mandatory to prevent secondary interactions with unreacted silanols[4].

  • Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) Phosphoric Acid (

    
    ). Note: Phosphoric acid is chosen over TFA to avoid ion-pairing effects while providing a highly stable, low-UV-cutoff buffer[5].
    
  • Mobile Phase B: HPLC-grade Acetonitrile. Acetonitrile provides lower backpressure and better elution strength for aromatic ethers compared to methanol[7].

Standard & Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 2-(3,4-Dimethoxyphenoxy)acetic acid reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary), then make up to volume with Acetonitrile to yield a 1.0 mg/mL stock.

  • Working Solution: Dilute the stock solution using the initial mobile phase composition (90% A : 10% B) to a final working concentration of 50 µg/mL. Causality: Diluting in the initial mobile phase prevents solvent-mismatch effects (e.g., peak distortion or fronting) upon injection.

  • Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter prior to injection to protect the column frit.

Chromatographic Conditions

A gradient elution profile is employed to ensure the analyte is tightly focused at the head of the column upon injection, followed by a steady increase in organic strength to elute the compound as a sharp, symmetrical peak[6].

Table 2: Optimized Gradient Elution Program
Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.01.09010Initial focusing; highly aqueous to retain the analyte.
2.01.09010Isocratic hold to stabilize baseline.
10.01.04060Linear gradient to elute the target analyte.
12.01.01090Column wash to remove highly lipophilic matrix impurities.
15.01.01090Isocratic wash hold.
15.11.09010Return to initial conditions.
20.01.09010Column re-equilibration (minimum 5 column volumes).

Instrument Parameters:

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C (Maintains reproducible solvent viscosity and mass transfer kinetics).

  • Detection Wavelength: UV at 275 nm (Reference 360 nm if using a PDA/DAD detector).

System Suitability & Validation (Self-Validating System)

To ensure the trustworthiness of the generated data, every analytical run must be preceded by a System Suitability Test (SST). The protocol is considered self-validating only if the following criteria are met during six consecutive injections of the 50 µg/mL working standard.

Table 3: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.5 ± 0.5 minValidates proper mobile phase preparation and consistent column chemistry.
Tailing Factor (

)

1.5
Confirms effective ionization suppression and absence of silanol interactions.
Theoretical Plates (N)

5,000
Verifies column efficiency and optimal mass transfer.
Injection Precision %RSD

2.0% (n=6)
Ensures autosampler accuracy and integration reliability.

References

Sources

Application

Application Note &amp; Protocol: High-Purity Recrystallization of 2-(3,4-Dimethoxyphenoxy)acetic Acid

Abstract This application note provides a detailed guide for the purification of 2-(3,4-Dimethoxyphenoxy)acetic acid via recrystallization. It outlines two robust protocols—a single-solvent method with hot filtration and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the purification of 2-(3,4-Dimethoxyphenoxy)acetic acid via recrystallization. It outlines two robust protocols—a single-solvent method with hot filtration and a multi-solvent system—designed to effectively remove common impurities. The document delves into the theoretical principles of solvent selection and recrystallization, offering a troubleshooting guide for common experimental challenges. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity 2-(3,4-Dimethoxyphenoxy)acetic acid for their work.

Introduction: The Importance of Purity

2-(3,4-Dimethoxyphenoxy)acetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its purity is paramount, as even trace amounts of contaminants can lead to undesirable side reactions, lower yields, and complications in downstream applications. The primary impurities often stem from the starting materials used in its synthesis, such as unreacted 3,4-dimethoxyphenol or chloroacetic acid, as well as potential side-products.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. A well-executed recrystallization can yield highly pure crystalline material, making it an essential skill for synthetic chemists.

This document provides experimentally-grounded protocols for achieving high-purity 2-(3,4-Dimethoxyphenoxy)acetic acid.

Physicochemical Properties & Impurity Profile

A foundational understanding of the target compound's properties is critical for designing an effective purification strategy.

PropertyValueSignificance for Recrystallization
Molecular Formula C₁₀H₁₂O₅Indicates a moderately polar organic molecule.
Melting Point 119-121 °CA sharp melting point within this range is a key indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Appearance White to off-white crystalline solidA significant color change upon recrystallization can indicate the removal of colored impurities.
Potential Impurities 3,4-dimethoxyphenol, chloroacetic acid, polymeric by-productsThese impurities have different solubility profiles than the desired product, which can be exploited during recrystallization.

The Core Principle: Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent. The ideal solvent should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The solvent should readily dissolve the 2-(3,4-Dimethoxyphenoxy)acetic acid at or near its boiling point.

  • Low Solvation Power at Low Temperatures: The compound should be sparingly soluble in the solvent at low temperatures (e.g., 0-4 °C) to ensure maximum recovery of the purified crystals.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for their removal via hot filtration).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Based on the structure of 2-(3,4-Dimethoxyphenoxy)acetic acid, which contains both polar (carboxylic acid) and moderately non-polar (dimethoxybenzene) moieties, a range of solvents can be considered.

Solvent SystemTypeRationale
Water Single-SolventThe carboxylic acid group suggests some solubility in hot water, while the larger organic backbone should limit its solubility in cold water. This differential solubility is ideal for recrystallization.
Ethanol/Water Multi-Solvent2-(3,4-Dimethoxyphenoxy)acetic acid is likely highly soluble in ethanol. Water can be used as an anti-solvent to decrease its solubility and induce crystallization. This is a versatile system for moderately polar compounds.
Ethyl Acetate/Hexane Multi-SolventThe compound should be soluble in the polar ethyl acetate. Non-polar hexane can then be added as an anti-solvent to promote the precipitation of the more polar product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Water (with Hot Filtration)

This protocol is recommended when insoluble impurities are suspected.

Workflow Diagram:

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot solvent to dissolve A->B Heat & Stir C 3. Pre-heat funnel and receiving flask B->C If insoluble impurities present D 4. Quickly filter hot solution C->D E 5. Allow filtrate to cool slowly D->E F 6. Cool in an ice bath E->F Induce crystallization if needed G 7. Collect crystals by vacuum filtration F->G H 8. Wash with ice-cold solvent G->H I 9. Dry crystals under vacuum H->I

Caption: General workflow for single-solvent recrystallization.

Methodology:

  • Dissolution: Place the crude 2-(3,4-Dimethoxyphenoxy)acetic acid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat deionized water to its boiling point. Add the hot water portion-wise to the Erlenmeyer flask while stirring and heating until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified compound upon cooling.

  • Hot Filtration: If any insoluble impurities are observed, perform a hot filtration. Place a small amount of water in the receiving flask and heat it on a hot plate to ensure the flask is filled with hot solvent vapor. This prevents premature crystallization in the funnel. Use a pre-heated filter funnel with fluted filter paper and rapidly pour the hot solution through it. Rationale: This step removes any insoluble particulate matter.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Multi-Solvent Recrystallization (Ethanol/Water)

This protocol is effective when a single solvent is not ideal.

Methodology:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude 2-(3,4-Dimethoxyphenoxy)acetic acid (e.g., 5.0 g) in the minimum amount of hot ethanol required for complete dissolution.

  • Inducing Crystallization: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol until the cloudiness just disappears. Rationale: This ensures the solution is perfectly saturated at the higher temperature, setting up the ideal conditions for crystallization upon cooling.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice-water bath as described in Protocol 1.

  • Isolation and Drying: Collect, wash (with a cold ethanol/water mixture), and dry the crystals as outlined in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not saturated enough.Boil off some of the solvent to increase the concentration of the solute. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low Recovery Too much solvent was used; crystals were washed with a solvent that was not cold; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated.
Colored Product Colored impurities are present.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.

Conclusion

The protocols detailed in this application note provide a robust framework for the purification of 2-(3,4-Dimethoxyphenoxy)acetic acid. By carefully selecting the solvent system and adhering to the principles of recrystallization, researchers can consistently obtain high-purity material suitable for the most demanding applications in research and development. The key to successful recrystallization lies in a methodical approach and an understanding of the underlying chemical principles.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. [Link]

Method

Procedure for preparing 2-(3,4-Dimethoxyphenoxy)acetic acid sodium salt (Lactisole)

Application Note: Synthesis and Preparation of 2-(3,4-Dimethoxyphenoxy)acetic Acid Sodium Salt (Lactisole Analog) Scientific Context & Introduction In the realm of flavor modulation and chemical biology, phenoxyalkanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Preparation of 2-(3,4-Dimethoxyphenoxy)acetic Acid Sodium Salt (Lactisole Analog)

Scientific Context & Introduction

In the realm of flavor modulation and chemical biology, phenoxyalkanoic acids serve as critical scaffolds. While authentic "Lactisole" is chemically defined as sodium 2-(4-methoxyphenoxy)propanoate[1], researchers frequently synthesize structurally related phenoxyacetic acid derivatives—such as 2-(3,4-dimethoxyphenoxy)acetic acid sodium salt—to conduct advanced structure-activity relationship (SAR) studies targeting the human T1R2/T1R3 sweet taste receptor heterodimer[2].

This application note details a highly efficient, two-step protocol for synthesizing this specific dimethoxy analog. By prioritizing mechanistic causality and integrated analytical validation, this guide ensures high-yield recovery and exceptional purity suitable for downstream in vitro assays.

Mechanistic Causality & Experimental Design

The synthetic strategy relies on a modified Williamson ether synthesis[3].

Why a two-step esterification-saponification route? Attempting a traditional one-step reaction of 3,4-dimethoxyphenol with chloroacetic acid in aqueous sodium hydroxide often leads to competing hydrolysis of the alkyl halide. Furthermore, it requires harsh reflux conditions that can degrade the electron-rich phenol[4].

To circumvent this, our protocol employs ethyl bromoacetate and anhydrous potassium carbonate (K₂CO₃) in a polar solvent (acetone)[5].

  • Causality of Base Selection: K₂CO₃ acts as a mild, heterogeneous base that efficiently deprotonates the phenol (forming the highly nucleophilic phenoxide in situ) without causing premature hydrolysis of the ester product[5].

  • Causality of the Leaving Group: The bromide ion in ethyl bromoacetate is a superior leaving group compared to chloride, allowing the Sₙ2 substitution to proceed rapidly at a mild reflux (56 °C)[5].

The resulting intermediate, ethyl 2-(3,4-dimethoxyphenoxy)acetate, is highly lipophilic. This allows for easy isolation via liquid-liquid extraction before it is cleanly saponified to the final water-soluble sodium salt[2].

Experimental Workflow Visualization

SynthesisWorkflow SM 3,4-Dimethoxyphenol + Ethyl Bromoacetate Step1 Williamson Etherification (K2CO3, Acetone, Reflux) SM->Step1 Int Ethyl 2-(3,4-dimethoxy- phenoxy)acetate Step1->Int SN2 Substitution Step2 Saponification (NaOH, MeOH/H2O) Int->Step2 Prod 2-(3,4-Dimethoxyphenoxy) acetic acid sodium salt Step2->Prod Alkaline Hydrolysis

Two-step synthesis workflow: Williamson etherification followed by alkaline saponification.

Detailed Step-by-Step Protocol

Phase 1: Synthesis of Ethyl 2-(3,4-dimethoxyphenoxy)acetate
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxyphenol (10.0 mmol, 1.54 g) and anhydrous acetone (30 mL)[5].

  • Phenoxide Generation: Add anhydrous K₂CO₃ (15.0 mmol, 2.07 g) to the solution. Stir the heterogeneous mixture at room temperature for 15 minutes to facilitate initial deprotonation.

  • Alkylation: Slowly add ethyl bromoacetate (12.0 mmol, 2.00 g) dropwise via a syringe over 5 minutes to prevent localized exothermic spiking.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 56 °C) for 4 hours.

    • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The disappearance of the lower R_f phenol spot indicates reaction completion.

  • Workup & Extraction: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (KBr and excess K₂CO₃), washing the filter cake with warm acetone. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer with cold 2% aqueous NaOH (2 × 20 mL) to deprotonate and extract any unreacted 3,4-dimethoxyphenol into the aqueous phase[5]. Follow with a brine wash (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the intermediate ester as a viscous oil or low-melting solid.

Phase 2: Saponification to the Sodium Salt
  • Hydrolysis Setup: Dissolve the intermediate ethyl 2-(3,4-dimethoxyphenoxy)acetate in a solvent mixture of Methanol (20 mL) and Deionized Water (5 mL)[2].

  • Saponification: Add solid Sodium Hydroxide (NaOH) (10.5 mmol, 0.42 g) to the solution. Stir the mixture vigorously at room temperature for 2 hours[2].

  • Solvent Removal: Concentrate the reaction mixture in vacuo at 40 °C to selectively remove the volatile methanol, leaving the product in the aqueous phase.

  • Lyophilization & Isolation: Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 24 hours to obtain the crude 2-(3,4-dimethoxyphenoxy)acetic acid sodium salt as a crystalline solid.

  • Final Purification: Triturate the solid with cold diethyl ether to remove trace organic impurities, then dry under high vacuum.

Quantitative Data & Reagent Summary

Reagent / IntermediateMW ( g/mol )EquivalentsAmount (10 mmol scale)Expected YieldRole in Synthesis
3,4-Dimethoxyphenol154.161.01.54 gN/AStarting Material
Ethyl Bromoacetate167.001.22.00 gN/AAlkylating Agent
Potassium Carbonate138.211.52.07 gN/ABase (Etherification)
Ethyl 2-(3,4-dimethoxyphenoxy)acetate 240.251.0~2.04 g80 - 85% Intermediate
Sodium Hydroxide40.001.050.42 gN/ABase (Saponification)
2-(3,4-Dimethoxyphenoxy)acetic acid sodium salt 234.18 1.0 ~1.87 g > 90% (Step 2) Final Product

Trustworthiness & Self-Validating Systems

To ensure the integrity of the final product, the following self-validating analytical checks are embedded into the workflow:

  • Alkaline Wash Efficacy: The 2% NaOH wash in Phase 1 is a critical validation step[5]. Failure to perform this will carry unreacted phenol into the saponification step, irreversibly contaminating the final salt.

  • pH Monitoring: During the saponification workup, ensure the aqueous solution remains basic (pH > 8) before lyophilization. This guarantees the compound remains in its sodium salt form rather than precipitating as the free carboxylic acid.

  • ¹H NMR Spectroscopy (D₂O): The final product must exhibit a characteristic singlet at ~4.4–4.6 ppm integrating to 2 protons (the -O-CH₂- group). The ethyl ester signals (quartet at ~4.2 ppm and triplet at ~1.2 ppm) must be completely absent, analytically validating 100% saponification efficiency[2].

References

  • Title : Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor Source : PLOS ONE URL :[Link]

  • Title : Lactisole Source : Wikipedia URL : [Link]

  • Title : The Williamson Ether Synthesis: Nucleophilic Substitution Source : Gordon College URL : [Link]

  • Title : Total Synthesis of (±)-Sermundone and An Alternative Cyclization Method to Dehydrorotenoids Source : Agricultural and Biological Chemistry (Taylor & Francis) URL :[Link]

Sources

Application

Solvent selection for dissolving 2-(3,4-Dimethoxyphenoxy)acetic acid in bioassays

Application Note & Protocol Topic: Strategic Solvent Selection for the Bioactive Compound 2-(3,4-Dimethoxyphenoxy)acetic Acid in Biological Assays Introduction To establish a scientifically sound methodology, this note l...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Bioactive Compound 2-(3,4-Dimethoxyphenoxy)acetic Acid in Biological Assays

Introduction

To establish a scientifically sound methodology, this note leverages the known physicochemical properties of the structurally analogous compound, (3,4-Dimethoxyphenyl)acetic acid (also known as Homoveratric Acid). By understanding its core characteristics, we can formulate a robust, first-principles approach to solvent selection that minimizes experimental artifacts and ensures data integrity.

Part 1: Physicochemical Characterization & Implications

Understanding the inherent properties of the target compound is the cornerstone of rational solvent selection. The properties of the surrogate, (3,4-Dimethoxyphenyl)acetic acid, provide critical insights.

Table 1: Physicochemical Properties of (3,4-Dimethoxyphenyl)acetic acid (CAS 93-40-3)

Property Value Source Implication for Bioassays
Molecular Weight 196.2 g/mol [1][2][3] Essential for calculating molar concentrations for stock solutions.
Appearance White to beige powder [1][3] Visual confirmation of dissolution is possible.
pKa ~4.33 [1][3] Crucial Insight: The compound is a weak acid.
Water Solubility Soluble [1][3][4] Direct dissolution in aqueous buffers is a primary option.
DMSO Solubility Slightly Soluble [1][2][3] May be suitable for stock solutions, but high concentrations might be limited.

| Methanol Solubility | Slightly Soluble |[1][2][3] | A potential alternative to DMSO, but with higher volatility. |

The Critical Role of pKa: The pKa of ~4.33 is the most important parameter for this compound.[1][3] It indicates that the carboxylic acid moiety will be protonated (neutral charge) at a pH below 4.33 and deprotonated (negative charge) at a pH above this value. Standard cell culture media is buffered to a physiological pH of ~7.2-7.4. At this pH, the compound will be predominantly in its ionized, carboxylate form, which significantly increases its polarity and, consequently, its solubility in aqueous solutions.[5] This principle suggests that despite being an organic molecule, its solubility in the final assay medium should be excellent.

Part 2: A Priori Solvent Candidate Analysis

Based on the physicochemical profile, we can prioritize solvent candidates.

  • Dimethyl Sulfoxide (DMSO): The de facto universal solvent for drug discovery due to its ability to dissolve a wide range of lipophilic and hydrophilic compounds.

    • Pros: Excellent solubilizing power, miscible with aqueous media, low volatility.[6]

    • Cons: The "slightly soluble" classification suggests that achieving very high stock concentrations (>100 mM) may be challenging.[1][2][3] DMSO can induce cytotoxicity and interfere with assay components at final concentrations typically above 0.5%.[7][8][9]

  • Aqueous Buffers (e.g., PBS, HBSS, or Culture Medium): Given the compound's acidic nature and reported water solubility, direct dissolution in a pH-controlled aqueous solution is a highly promising approach.

    • Pros: Biologically compatible, eliminates the need for an organic co-solvent, thereby removing a potential source of assay artifacts.

    • Cons: May not achieve the high concentrations needed for a 1000x stock solution. The buffering capacity of the chosen solution is critical to maintain a pH well above the pKa.

  • Ethanol (EtOH): A polar protic solvent sometimes used as an alternative to DMSO.

    • Pros: Biocompatible at low concentrations, can dissolve many organic compounds.[10]

    • Cons: More volatile than DMSO, which can lead to concentration changes during handling and storage. Can exhibit higher cytotoxicity than DMSO in some cell lines.

Part 3: Experimental Protocols for Solvent Validation

The following protocols provide a systematic workflow to empirically determine the optimal solvent and working conditions.

Protocol 1: Small-Scale Empirical Solubility Test

Objective: To quickly determine the most effective solvent for achieving a target stock concentration.

Materials:

  • 2-(3,4-Dimethoxyphenoxy)acetic acid powder

  • Anhydrous, sterile DMSO

  • Sterile 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous, 200-proof Ethanol

  • 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Target Concentration: Define a target stock concentration, for example, 50 mM. For 2-(3,4-Dimethoxyphenoxy)acetic acid (assuming a similar MW of ~196.2 g/mol ), this is ~9.81 mg/mL.

  • Weighing: Accurately weigh ~10 mg of the compound into three separate 1.5 mL tubes. Record the exact mass for each.

  • Solvent Addition:

    • Tube 1 (DMSO): Based on the exact mass, add the calculated volume of DMSO to reach 50 mM.

    • Tube 2 (PBS): Add the calculated volume of sterile PBS (pH 7.4).

    • Tube 3 (Ethanol): Add the calculated volume of 200-proof ethanol.

  • Dissolution:

    • Vortex each tube vigorously for 2 minutes.

    • If solids remain, gently warm the tubes to 37°C for 10 minutes and vortex again.

    • Optional: Use a bath sonicator for 5-10 minutes if powder persists.

  • Observation & Selection:

    • Visually inspect each tube against a dark background for any undissolved particles or cloudiness.

    • The solvent that yields a clear, homogenous solution at the target concentration is the primary candidate for preparing the bulk stock solution.

Protocol 2: Stock Solution Preparation, Aliquoting, and Storage

Objective: To prepare a validated, high-concentration stock solution for routine use.

Procedure:

  • Preparation: Based on the results from Protocol 1, select the best solvent. Accurately weigh the desired amount of compound for the total volume of stock needed (e.g., 19.62 mg for 2 mL of a 50 mM stock).

  • Dissolution: Transfer the powder to a sterile, appropriate-sized tube (e.g., a 5 mL polypropylene tube). Add approximately 90% of the final solvent volume.[7] Vortex, warm, or sonicate as determined in the initial test until all solid is dissolved. Add the remaining solvent to reach the final calculated volume and mix thoroughly.

  • Sterility Note: If using 100% DMSO, filter sterilization is generally not recommended. The solvent itself is hostile to microbial growth, and filtering can lead to significant compound loss due to membrane binding.[11] If using an aqueous buffer, it must be pre-sterilized, and the entire procedure should be performed in a laminar flow hood.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.[12]

Protocol 3: Determining the Maximum Tolerated Solvent Concentration

Objective: To define the highest concentration of the chosen solvent that does not impact cell viability, ensuring observed biological effects are due to the compound, not the vehicle.

Materials:

  • The cell line used for the primary bioassay.

  • 96-well clear, flat-bottom cell culture plates.

  • Complete cell culture medium.

  • Chosen solvent (e.g., DMSO).

  • MTT reagent (e.g., 5 mg/mL in sterile PBS) or a similar viability reagent (MTS, WST-8).[13][14][15]

  • Solubilization buffer (e.g., SDS in HCl or commercial equivalent).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the density used in your primary assay and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a 2x concentration series of the solvent in complete culture medium. For example, to test final concentrations of 1%, 0.5%, 0.25%, etc., prepare 2%, 1%, 0.5% solutions.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the solvent dilutions to the wells. Include a "medium only" (no solvent) control. Dedicate at least 3-6 replicate wells for each condition.

  • Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Average the absorbance values for the replicate wells.

    • Normalize the data by expressing the viability of the solvent-treated wells as a percentage of the "medium only" control.

Part 4: Visualization of Workflows

The following diagrams illustrate the decision-making and experimental processes.

SolventSelectionWorkflow cluster_0 Phase 1: Analysis & Planning cluster_1 Phase 2: Empirical Testing cluster_2 Phase 3: Validation & Preparation A Analyze Compound Properties (pKa, MW, Solubility Data) B Identify Candidate Solvents 1. DMSO 2. Aqueous Buffer (pH 7.4) 3. Ethanol A->B C Protocol 1: Small-Scale Solubility Test (Target: 50 mM) D Evaluate Results: Clear Homogenous Solution? C->D D->B No, Re-evaluate E Select Best Solvent D->E Yes F Protocol 3: Determine Max Tolerated Solvent Concentration (e.g., MTT Assay) E->F G Define Final Assay Concentration Limit (e.g., <=0.25%) F->G H Protocol 2: Prepare & Aliquot Validated Stock Solution G->H I Proceed to Bioassay H->I

Caption: Decision workflow for solvent selection and validation.

CytotoxicityAssayWorkflow A 1. Seed Cells in 96-well Plate (Adhere Overnight) B 2. Prepare 2x Solvent Dilution Series in Culture Medium A->B C 3. Treat Cells with Solvent Dilutions (Assay Duration, e.g., 48h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (~570 nm) E->F G 7. Analyze Data: Normalize to Control, Determine Max Tolerated % F->G

Caption: Experimental workflow for the solvent cytotoxicity MTT assay.

Conclusion

For 2-(3,4-Dimethoxyphenoxy)acetic acid, a two-pronged initial approach is recommended. While DMSO remains the standard first choice for creating a high-concentration organic stock, the compound's acidic nature (pKa ~4.3) makes direct dissolution in a physiological buffer (pH 7.4) a highly attractive and potentially superior alternative that may eliminate solvent-induced artifacts entirely. Regardless of the chosen primary solvent, it is imperative to perform a solvent cytotoxicity study, as detailed in Protocol 3, to validate the final working concentration. This systematic approach ensures that the resulting bioassay data is robust, reproducible, and accurately reflects the biological activity of the compound of interest.

References

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture.
  • Benchchem. (n.d.). Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays.
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • NIH Bookshelf. (2012). HTS Assay Validation - Assay Guidance Manual.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays in Diclofenac Deanol Cytotoxicity Screening.
  • LookChem. (n.d.). Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid.
  • ResearchGate. (2022). (PDF) Cell Viability Assays Assay Guidance Manual.
  • NIH Bookshelf. (2025). Assay Guidance Manual.
  • ResearchGate. (2016). Assay Guidance Manual.
  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • ChemicalBook. (2026). (3,4-Dimethoxyphenyl)acetic acid.
  • AssayGenie. (2019). Crystal Violet Cell Cytotoxicity Assay Kit.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • ChemicalBook. (n.d.). (3,4-Dimethoxyphenyl)acetic acid CAS#: 93-40-3.
  • PubChem. (n.d.). 2-(4-Formyl-3-methoxyphenoxy)acetic acid.
  • Chemspace. (n.d.). 2-(3,4-dimethoxyphenyl)(²H₂)acetic acid.
  • Purdue e-Pubs. (n.d.). Solvent Selection for Liquid-Liquid Extraction of Acetic Acid from Biomass Hydrolysate.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (3,4-Dimethoxyphenyl)acetic acid.
  • Sigma-Aldrich. (n.d.). 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid.
  • MDPI. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review.
  • Pharmaceutical Outsourcing. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies.
  • Matrix Fine Chemicals. (n.d.). 2-(3,4-DIMETHOXYPHENYL)ACETIC ACID | CAS 93-40-3.

Sources

Method

Williamson ether synthesis conditions for 3,4-dimethoxyphenoxyacetic acid

Application Note: Precision Synthesis of 3,4-Dimethoxyphenoxyacetic Acid via Williamson Etherification Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Overview & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3,4-Dimethoxyphenoxyacetic Acid via Williamson Etherification

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Mechanistic Rationale

The synthesis of aryloxyacetic acids is a fundamental transformation in drug development, providing critical pharmacophores for a variety of biologically active molecules and agrochemicals[1]. The preparation of 3,4-dimethoxyphenoxyacetic acid relies on the classic Williamson ether synthesis, a robust bimolecular nucleophilic substitution (


) reaction that couples a deprotonated phenoxide with a primary alkyl halide[2].

As a self-validating chemical system, this protocol is engineered so that each step provides immediate visual feedback to the scientist, ensuring process control and high-yield recovery.

Causality in Reagent Selection & Reaction Dynamics:

  • Nucleophile Activation: 3,4-dimethoxyphenol is treated with aqueous sodium hydroxide. Because the pKa of phenols is typically around 10, a strong base like NaOH is required to quantitatively deprotonate the hydroxyl group, forming the highly nucleophilic phenoxide ion[3]. The two electron-donating methoxy groups at the 3- and 4-positions increase the electron density on the phenoxide oxygen, significantly accelerating the subsequent nucleophilic attack.

  • Electrophile Selection: Chloroacetic acid serves as the alkylating agent. Its primary

    
    -carbon is highly susceptible to backside attack, fulfilling the strict steric requirements of the 
    
    
    
    mechanism[2].
  • Stoichiometric Causality: A critical failure point in this synthesis is insufficient base. The protocol mandates

    
     equivalents of NaOH. One equivalent is consumed to deprotonate the phenol, and a second equivalent is immediately consumed to neutralize the acidic carboxyl group of chloroacetic acid[4]. The slight excess ensures the pH remains highly alkaline (
    
    
    
    ) throughout the reflux period, preventing the premature protonation of the phenoxide intermediate.

Mechanism A 3,4-Dimethoxyphenol (Weak Nucleophile) B NaOH (aq) Deprotonation A->B C 3,4-Dimethoxyphenoxide (Strong Nucleophile) B->C E SN2 Transition State (100 °C Reflux) C->E D Sodium Chloroacetate (Electrophile) D->E F Sodium Aryloxyacetate (Soluble Salt) E->F G HCl (aq) Acidification (pH 1-2) F->G H 3,4-Dimethoxyphenoxyacetic Acid (Precipitate) G->H

SN2 mechanism of 3,4-dimethoxyphenoxyacetic acid synthesis via phenoxide intermediate.

Quantitative Reaction Parameters

The following table defines the optimized stoichiometric ratios required to maximize yield while suppressing the competitive hydrolysis of chloroacetic acid into glycolic acid.

ReagentMW ( g/mol )EquivalentsFunction
3,4-Dimethoxyphenol 154.161.0Nucleophile precursor
Chloroacetic Acid 94.501.2Alkylating agent (Electrophile)
Sodium Hydroxide 40.002.5Base (Deprotonation & Neutralization)
Hydrochloric Acid (6M) 36.46ExcessAcidification / Precipitation
Deionized Water 18.02SolventReaction medium

Self-Validating Experimental Protocol

Phase 1: Phenoxide Activation

  • To a 250 mL round-bottom flask, add 15 mL of deionized water and 2.5 equivalents of NaOH pellets. Stir until completely dissolved. (Caution: Dissolution is highly exothermic)[5].

  • Add 1.0 equivalent of 3,4-dimethoxyphenol to the alkaline solution.

Self-Validation Check: 3,4-dimethoxyphenol is poorly soluble in neutral water. A transition to a clear, homogeneous solution confirms the quantitative formation of the water-soluble sodium 3,4-dimethoxyphenoxide salt[4].

Phase 2: Alkylation & Reflux 3. Prepare a 50% (w/v) aqueous solution of chloroacetic acid (1.2 equivalents). 4. Equip the reaction flask with a reflux condenser. Add the chloroacetic acid solution dropwise over 10-15 minutes to the stirring phenoxide solution[4].

Causality: Dropwise addition prevents a runaway exothermic neutralization and minimizes the localized concentration of the electrophile, suppressing its hydrolysis into unwanted glycolic acid.

  • Heat the mixture to a gentle reflux (approx. 90–100 °C) for 2 to 4 hours[3].

Phase 3: Isolation & Precipitation 6. Remove the flask from the heat source and allow it to cool to room temperature. 7. Optional but recommended: Extract the aqueous layer with 15 mL of diethyl ether to remove any unreacted neutral 3,4-dimethoxyphenol[3]. Discard the ether layer. 8. Place the aqueous phase in an ice-water bath. Slowly add concentrated HCl (6M) dropwise while monitoring with pH paper until the solution reaches pH 1-2[3].

Self-Validation Check: The sudden formation of a dense white precipitate indicates the successful protonation of the soluble sodium phenoxyacetate into the insoluble 3,4-dimethoxyphenoxyacetic acid[1].

  • Isolate the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water to remove residual inorganic salts (NaCl)[4].

Phase 4: Purification 10. Recrystallize the crude solid from the minimum required volume of boiling water (or a hot ethanol/water mixture)[4]. 11. Dry the purified crystals under vacuum. Verify purity via melting point determination, IR spectroscopy (broad carboxylic acid O-H stretch at ~3000 cm⁻¹, sharp C=O stretch at ~1710 cm⁻¹), and ¹H NMR.

Workflow Step1 Step 1: Reagent Prep Dissolve 3,4-dimethoxyphenol in NaOH (aq) Step2 Step 2: Electrophile Addition Add chloroacetic acid dropwise Step1->Step2 Step3 Step 3: SN2 Reaction Reflux at 90-100 °C for 2-4 hours Step2->Step3 Step4 Step 4: Workup Cool to RT, extract unreacted phenol with ether Step3->Step4 Step5 Step 5: Acidification Add conc. HCl to pH 1-2 to precipitate product Step4->Step5 Step6 Step 6: Isolation Vacuum filtration & water wash Step5->Step6 Step7 Step 7: Purification Recrystallize from boiling water/ethanol Step6->Step7

Step-by-step self-validating workflow for Williamson etherification and product isolation.

References

  • [3] Gordon College. The Williamson Ether Synthesis: Nucleophilic Substitution. Available at:

  • [1] Benchchem. Application Notes and Protocols for the Synthesis of Phenoxyacetic Acid in a Research Laboratory. Available at:

  • [4] PBWorks. Experiment 06 Williamson Ether Synthesis. Available at:

  • [5] MiraCosta College. Chemistry 211 Experiment 4: Williamson Ether Synthesis. Available at:

  • [2] Wikipedia. Williamson ether synthesis. Available at:

Sources

Application

Application Note: Formulation and Analytical Strategies for 2-(3,4-Dimethoxyphenoxy)acetic Acid in Food Matrices

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the effective formulation of 2-(3,4-Dimethoxyphenoxy)acetic acid, also known as Homov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the effective formulation of 2-(3,4-Dimethoxyphenoxy)acetic acid, also known as Homoveratric acid, in various food matrices. Recognizing its potential as an antioxidant and antimicrobial agent, this guide details strategies to overcome challenges such as limited solubility and stability. We present methodologies for direct incorporation, solubility enhancement, and advanced delivery systems like microencapsulation and lipophilization. Furthermore, this note includes detailed, self-validating analytical protocols for the quantification and stability assessment of the formulated compound using High-Performance Liquid Chromatography (HPLC) and standardized antioxidant capacity assays.

Introduction and Scientific Background

2-(3,4-Dimethoxyphenoxy)acetic acid (Homoveratric acid) is a phenolic acid and a known human metabolite found in certain natural products like ginger and olives.[1] Its molecular structure, featuring a phenylacetic acid core with two methoxy groups, suggests potential antioxidant and antimicrobial properties, analogous to other phenolic acids widely studied for food preservation.[2] The strategic introduction of such functional ingredients into food systems aims to enhance product shelf-life and safety by inhibiting oxidative degradation and microbial growth.[3][4]

However, the successful incorporation of phenolic compounds into complex food matrices is a significant challenge. Their efficacy is often limited by poor solubility in either aqueous or lipid phases, sensitivity to processing conditions (pH, heat, light), and potential interactions with other food components, which can lead to reduced bioavailability and activity.[5][6][7]

This guide provides the foundational knowledge and practical protocols to navigate these challenges, enabling the development of stable and effective food formulations containing 2-(3,4-Dimethoxyphenoxy)acetic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(3,4-Dimethoxyphenoxy)acetic acid is the cornerstone of any formulation strategy. These parameters dictate its behavior in different environments and guide the selection of appropriate delivery systems.

PropertyValueSource
Synonyms Homoveratric acid, 3,4-Dimethoxyphenylacetic acid[1][8]
Molecular Formula C₁₀H₁₂O₄[1][8]
Molecular Weight 196.20 g/mol [1][8]
Appearance Light beige to white solid/powder[9]
Melting Point 96-99 °C[8][9]
Solubility Very soluble in water; Soluble in organic solvents.[8][9]
pKa ~4.33PubChem

Note: While some sources state "very soluble" in water, this can be relative. Practical solubility for food applications may still require enhancement depending on the target concentration and food matrix pH.

Strategic Formulation Pathways

The choice of formulation strategy depends directly on the nature of the food matrix (e.g., aqueous, lipid-based, or emulsion) and the intended function of the additive. The following diagram outlines a decision-making workflow for selecting an appropriate strategy.

Formulation_Workflow start Define Food Matrix & Target Concentration matrix_type Matrix Type? start->matrix_type aqueous Aqueous System (e.g., Beverages, Jellies) matrix_type->aqueous Aqueous lipid Lipid System (e.g., Oils, Shortenings) matrix_type->lipid Lipid-based emulsion Emulsion/Complex (e.g., Dressings, Meats, Baked Goods) matrix_type->emulsion Emulsion/ Complex solubility_check Is Target Conc. Soluble at Matrix pH? aqueous->solubility_check lipophilization Strategy 3: Lipophilization (Esterification) lipid->lipophilization encapsulation Strategy 4: Microencapsulation (Spray Drying, Emulsification) emulsion->encapsulation direct Strategy 1: Direct Incorporation solubility_check->direct Yes enhancement Strategy 2: Solubility Enhancement (pH Adjustment, Co-solvents) solubility_check->enhancement No validation Analytical Validation (Quantification & Stability) direct->validation enhancement->validation lipophilization->validation encapsulation->validation

Caption: Decision workflow for selecting a formulation strategy.

3.1. Strategy 1: Direct Incorporation

For aqueous food systems where the target concentration is below the solubility limit at the product's native pH, direct incorporation is the simplest method. This is common for organic acids used as acidity regulators or preservatives in beverages.[10]

  • Causality: The carboxylic acid group imparts sufficient water solubility, especially in neutral to alkaline conditions. This method is cost-effective and requires minimal processing changes.

  • Application: Clear beverages, syrups, certain sauces.

3.2. Strategy 2: Solubility Enhancement

When direct incorporation is not feasible due to solubility limits, simple enhancement techniques can be employed.

  • pH Adjustment: Increasing the pH of the food matrix above the pKa (~4.33) of the compound will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This is a standard practice for organic acids.[11]

  • Food-Grade Co-solvents: Using Generally Recognized As Safe (GRAS) co-solvents like propylene glycol or ethanol can increase solubility. However, their use is limited by potential off-flavors and regulatory restrictions.[12]

3.3. Strategy 3: Lipophilization for Lipid-Rich Matrices

Phenolic acids are often ineffective antioxidants in bulk oils and fats due to their hydrophilic nature.[13] Lipophilization, which involves esterifying the hydrophilic carboxylic acid group with a fatty alcohol, creates an amphiphilic molecule ("phenolipid") with improved solubility in lipids.[13][14][15]

  • Causality: This structural modification enhances the compound's ability to position itself at the oil-water interface in emulsions or disperse within bulk oil, where oxidation often initiates.[16] This has been shown to be an effective strategy for improving the oxidative stability of oils.[17]

  • Application: Cooking oils, shortenings, salad dressings, fried snacks.

3.4. Strategy 4: Microencapsulation for Protection and Controlled Release

Microencapsulation is a highly effective technology for protecting sensitive bioactive compounds like polyphenols from degradation due to environmental factors such as heat, light, and oxygen during processing and storage.[5][7][18][19]

  • Causality: By entrapping the active compound within a protective carrier matrix (e.g., polysaccharides, proteins), its stability and bioavailability can be significantly increased.[5][6] This also allows for masking potential off-tastes and controlling the release of the compound under specific conditions (e.g., during digestion).[7]

  • Common Techniques: Spray drying and emulsion-based systems are prevalent in the food industry.[6][19]

  • Application: Baked goods, dairy products, functional beverages, and processed meats where the compound needs protection from processing stress.[5][20]

Analytical Protocols for Formulation Validation

Validation is essential to confirm the concentration, stability, and efficacy of the formulated active ingredient.

4.1. Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of 2-(3,4-Dimethoxyphenoxy)acetic acid in a food matrix using a robust extraction method followed by HPLC-DAD analysis. High-performance liquid chromatography is a standard and reliable technique for separating and quantifying phenolic compounds in complex food samples.[21][22]

A. Sample Preparation: QuEChERS Extraction The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and efficient sample preparation technique widely adopted for extracting a broad range of analytes from complex matrices.[23][24] The acetate-buffered version is particularly effective for phenolic acids due to the favorable pH environment it creates.[25]

  • Homogenization: Weigh 10.0 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10.0 mL of acetonitrile containing 1% (v/v) acetic acid. Vortex vigorously for 1 minute. The acidified acetonitrile serves to precipitate proteins and extract the analyte while maintaining it in a protonated, less polar state.

  • Salting Out: Add 4.0 g of anhydrous magnesium sulfate (MgSO₄) and 1.0 g of sodium acetate (CH₃COONa). Shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers, partitioning the analyte into the acetonitrile.

  • Centrifugation: Immediately centrifuge the tube for 10 minutes at ≥4000 x g.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.0 mL of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.[23] Vortex for 30 seconds and centrifuge for 5 minutes at high speed. The MgSO₄ removes residual water, and the C18 sorbent removes non-polar interferences like lipids.

  • Final Preparation: Collect the cleaned supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial for analysis.

B. HPLC-DAD Conditions Reversed-phase HPLC is the most common approach for analyzing phenolic compounds.[21][26]

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for separating moderately polar compounds.[21][27]
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape and ensures the analyte is in a single ionic form.[27][28]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.[26][27]
Gradient Elution 10% B to 90% B over 20 minutesA gradient is necessary to elute the analyte and clean the column of more non-polar matrix components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µL
DAD Wavelength 280 nmPhenolic compounds typically exhibit strong absorbance around 280 nm. A full spectral scan (200-400 nm) should be performed on a standard to confirm the optimal wavelength.

C. Quantification Prepare a calibration curve using at least five concentrations of a certified 2-(3,4-Dimethoxyphenoxy)acetic acid standard. Quantify the sample concentration by interpolating its peak area against the linear regression of the calibration curve.

4.2. Protocol 2: Accelerated Stability and Antioxidant Capacity Assessment

This protocol evaluates the stability of the formulated compound under accelerated storage conditions and its corresponding antioxidant efficacy.

A. Accelerated Shelf-Life Study

  • Sample Preparation: Prepare multiple units of the final food product formulated with a known concentration of 2-(3,4-Dimethoxyphenoxy)acetic acid. Include a control product with no added compound.

  • Storage Conditions: Store the samples in a controlled environment chamber at an elevated temperature (e.g., 45 °C) for a defined period (e.g., 6 weeks).[29] Protect samples from light if the compound is light-sensitive.

  • Time Points: At specified intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 6), remove triplicate samples of both the test and control products for analysis.

  • Analysis:

    • Concentration: Quantify the remaining 2-(3,4-Dimethoxyphenoxy)acetic acid in the test samples using the HPLC method described in Protocol 4.1 . Plot the concentration versus time to determine the degradation kinetics.

    • Oxidative Stability: For lipid-containing foods, measure markers of oxidation such as Peroxide Value (PV) or Thiobarbituric Acid Reactive Substances (TBARS) in both test and control samples.[29][30] A lower rate of increase in these values in the test sample indicates effective antioxidant activity.

B. Antioxidant Capacity Assay (Optional) For a more direct measure of antioxidant activity, the FRAP (Ferric Reducing Antioxidant Power) assay can be used on an extract of the food product. This is an electron transfer-based assay commonly used for food components.[29][31]

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.

  • Sample Extraction: Prepare an aqueous or methanolic extract of the food product.

  • Assay: Add a small aliquot of the sample extract to the pre-warmed (37 °C) FRAP reagent.

  • Measurement: After a short incubation period (e.g., 15 minutes), measure the absorbance of the resulting blue-colored complex at 593 nm.

  • Quantification: Quantify the antioxidant capacity by comparing the absorbance to a standard curve prepared with Trolox or FeSO₄.[29]

Analytical Workflow Visualization

The following diagram illustrates the comprehensive workflow from sample preparation to final data analysis for validating the formulated product.

Analytical_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation p1 1. Weigh & Homogenize 10g Sample p2 2. Add 10mL Acetonitrile (1% Acetic Acid) & Vortex p1->p2 p3 3. Add MgSO₄ & NaOAc Salts & Vortex p2->p3 p4 4. Centrifuge (Phase Separation) p3->p4 p5 5. d-SPE Cleanup of Supernatant (MgSO₄ + C18) p4->p5 p6 6. Filter (0.22 µm) into HPLC Vial p5->p6 a1 Inject into HPLC-DAD System p6->a1 a2 Separation on C18 Column a1->a2 a3 Detection at 280 nm a2->a3 d2 Integrate Sample Peak Area a3->d2 d1 Generate Calibration Curve (Certified Standard) d3 Quantify Concentration d1->d3 d2->d3 d4 Assess Stability Data (Degradation vs. Time) d3->d4

Caption: Workflow for quantification and validation analysis.

Conclusion

The successful formulation of 2-(3,4-Dimethoxyphenoxy)acetic acid in food matrices requires a strategic approach tailored to the specific food system. For simple aqueous matrices, direct incorporation or pH adjustment may suffice. For more complex systems, particularly those rich in lipids or subject to harsh processing, advanced strategies such as lipophilization and microencapsulation are critical for ensuring stability and efficacy. The validation of these formulations through robust analytical methods, such as the QuEChERS-HPLC protocol detailed herein, is a non-negotiable step to guarantee product quality, safety, and performance. This guide provides the necessary framework and practical methodologies to support the development of next-generation food products leveraging the potential of this promising functional ingredient.

References
  • Błaszczak, W., Baraniak, B., & Sajnóg, A. (2024). Microencapsulation of Polyphenols and Their Application in Food Technology. MDPI. [Link]

  • Clardy, C. (n.d.). Antimicrobial Agents for Ready-to-Eat Meat Products. Meat Science Extension, Kansas State University. [Link]

  • Bińkowska, W. (2024). Microencapsulation of Polyphenols and Their Application in Food Technology. ResearchGate. [Link]

  • Gaspar, A., et al. (2022). Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. MDPI. [Link]

  • Harvey, B. (2016). Antimicrobial formulations and methods for sanitizing meat products.
  • Zieniuk, B., et al. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. PMC. [Link]

  • Jo, M. (2004). Formulating Food Safety: An Overview of Antimicrobial Ingredients. Food Safety Magazine. [Link]

  • Pateiro, M., et al. (2021). Natural Antimicrobials: A Clean Label Strategy to Improve the Shelf Life and Safety of Reformulated Meat Products. PMC. [Link]

  • Wang, T., et al. (2015). Lipophilization of Phenolic Acids with Phytosterols by a Chemoenzymatic Method to Improve Their Antioxidant Activities. ResearchGate. [Link]

  • Zieniuk, B., et al. (2021). Recent advances in the enzymatic synthesis of lipophilic antioxidant and antimicrobial compounds. PMC. [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. [Link]

  • Figueroa-Espinoza, M. C., & Villeneuve, P. (2005). Phenolic Acids Enzymatic Lipophilization. Scilit. [Link]

  • Gökmen, V., & Capanoglu, E. (2019). A review of microencapsulation methods for food antioxidants: Principles, advantages, drawbacks and applications. PubMed. [Link]

  • Waters Corporation. (n.d.). Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector. Waters Corporation. [Link]

  • Adefegha, S. A., et al. (2022). Encapsulation of polyphenolic compounds for health promotion and disease prevention: Challenges and opportunities. Nano Micro Biosystems. [Link]

  • Apostolou, A., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • López-Gómez, A., et al. (2020). Microencapsulation of phenolic compounds: Technologies and novel polymers. Revista mexicana de ingeniería química. [Link]

  • Du, J., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. MDPI. [Link]

  • Olkowski, A. A., & Amarowicz, R. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. University of Saskatchewan. [Link]

  • de Oliveira, E. L., et al. (2021). Determination of Phenolic Compounds in Red Sweet Pepper (Capsicum annuum L.) Using a Modified QuEChERS Method and UHPLC-MS/MS Analysis and Its Relation to Antioxidant Activity. SciELO. [Link]

  • de Alencar, A. C., et al. (2019). Modified QuEChERS method for phenolic compounds determination in mustard greens (Brassica juncea) using UHPLC-MS/MS. Arabian Journal of Chemistry. [Link]

  • Al-Dalali, S., et al. (2023). Antimicrobial and Antioxidant Edible Films and Coatings in the Shelf-Life Improvement of Chicken Meat. MDPI. [Link]

  • Agriculture Institute. (2024). Antioxidants in Food Preservation: Standards and Applications. Agriculture Institute. [Link]

  • Floegel, A., et al. (2025). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. [Link]

  • Li, H., et al. (2021). Guidelines for antioxidant assays for food components. ResearchGate. [Link]

  • Sarraf, M., et al. (2020). Application of QuEChERS method for extraction of functional compounds. ResearchGate. [Link]

  • González-González, R. M., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. SciELO. [Link]

  • Mohajer, S., et al. (2014). Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives. PMC. [Link]

  • Wang, S., et al. (2019). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. PubMed. [Link]

  • Aborisade, A., et al. (2021). Polyphenols Analysis in Plants Matrices. Encyclopedia.pub. [Link]

  • Dias, R., et al. (2017). Phenolics in Foods: Extraction, Analysis and Measurements. IntechOpen. [Link]

  • Horie, M., et al. (2023). Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology. MDPI. [Link]

  • Li, H., et al. (2020). Guidelines for antioxidant assays for food components. Scilit. [Link]

  • FSSAI. (n.d.). Food Additives included in these Regulations. Food Safety and Standards Authority of India. [Link]

  • FDA. (2025). Substances Added to Food (formerly EAFUS). U.S. Food and Drug Administration. [Link]

  • eCFR. (n.d.). 21 CFR 184.1005 -- Acetic acid. Electronic Code of Federal Regulations. [Link]

  • PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Karadag, A., et al. (2022). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. MDPI. [Link]

  • PureSynth. (n.d.). Homoveratric Acid 98.0%. PureSynth. [Link]

  • Codex Alimentarius. (n.d.). GSFA Online Food Additive Details for Acetic acid. Food and Agriculture Organization of the United Nations. [Link]

  • ChemWhat. (n.d.). Homoveratric acid(93-40-3)MSDS Melting Point Boiling Density Storage Transport. ChemWhat. [Link]

Sources

Method

Application Note: In Vitro Assay Protocols for Testing Sweet Taste Inhibition Efficacy

Target Audience: Researchers, assay development scientists, and pharmacologists in the food science and drug development sectors. Mechanistic Rationale & Target Biology The human sweet taste receptor is an obligate heter...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in the food science and drug development sectors.

Mechanistic Rationale & Target Biology

The human sweet taste receptor is an obligate heterodimeric Class C G-protein-coupled receptor (GPCR) composed of the TAS1R2 and TAS1R3 subunits . Developing inhibitors for this receptor is critical for understanding metabolic signaling, mitigating sugar overconsumption, and mapping flavor profiles.

To accurately test sweet taste inhibition in vitro, one must understand the spatial binding mechanics of the receptor. Orthosteric agonists (e.g., sucrose, sucralose, aspartame) primarily bind to the extracellular Venus Flytrap Domain (VFTD) of TAS1R2. Conversely, the most well-characterized sweet taste inhibitors, such as lactisole , act as Negative Allosteric Modulators (NAMs). Lactisole binds deep within the transmembrane domain (TMD) of the TAS1R3 subunit, locking the heterodimer in an inactive conformation and preventing downstream G-protein signaling .

Causality of the Signal Transduction Assay

Native sweet taste receptors couple to the G-protein


-gustducin, which is not endogenously expressed in standard immortalized cell lines. To engineer a quantifiable in vitro system, we utilize HEK293T cells transiently co-transfected with TAS1R2, TAS1R3, and a promiscuous G-protein (such as G

15
or a chimeric G

16-gust44
). This forces the receptor to couple to the Phospholipase C

2 (PLC

2) pathway. Upon activation, PLC

2 cleaves PIP2 into IP3, which binds to endoplasmic reticulum receptors, triggering a massive, transient release of intracellular calcium (

) . This calcium flux is captured in real-time using a fluorescent calcium indicator (Fluo-4 AM) and a Fluorometric Imaging Plate Reader (FLIPR).

Pathway Agonist Sweetener (Agonist) Receptor TAS1R2/TAS1R3 Heterodimer Agonist->Receptor Binds VFTD NAM Lactisole (NAM) NAM->Receptor Binds TMD GProtein Gα15 / Gα16-gust44 (Promiscuous) Receptor->GProtein Activates PLC PLCβ2 Activation GProtein->PLC Stimulates CaRelease Intracellular Ca2+ Release PLC->CaRelease IP3 Pathway FLIPR FLIPR Fluorescence CaRelease->FLIPR Fluo-4 Binding

Fig 1: Engineered GPCR signaling cascade coupling the sweet taste receptor to calcium mobilization.

Self-Validating Assay Architecture

A robust pharmacological assay must be self-validating. To ensure that the observed inhibition is a true receptor-mediated event and not an artifact of cytotoxicity, dye quenching, or endogenous receptor activation, the following control matrix must be integrated into every plate:

  • Mock Transfection Control: Cells transfected with empty vector + G

    
    15. Causality: Proves that the agonist does not trigger endogenous HEK293T receptors.
    
  • Single-Subunit Transfection (TAS1R2+G

    
    15 / TAS1R3+G
    
    
    
    15):
    Causality: Validates that the functional heterodimer is strictly required for the calcium response.
  • EC

    
     Agonist Baseline:  Inhibitors must be tested against an 
    
    
    
    concentration of the agonist (e.g., 1 mM aspartame). Causality: Using
    
    
    instead of
    
    
    ensures the receptor is highly active but not fully saturated, providing a highly sensitive dynamic window to detect competitive or allosteric inhibition.
  • Probenecid Integration: Added to the dye-loading buffer. Causality: Probenecid inhibits organic anion transporters natively present in HEK293T cells, preventing the premature efflux of the Fluo-4 dye and stabilizing the baseline fluorescence.

Step-by-Step FLIPR Calcium Mobilization Protocol

Workflow Day1 Day 1 Seed HEK293T Day2 Day 2 Transfect Receptors Day1->Day2 Day4A Day 4 Load Fluo-4 AM Day2->Day4A Day4B Day 4 Add Compounds Day4A->Day4B Day4C Day 4 FLIPR Readout Day4B->Day4C

Fig 2: Four-day experimental workflow for high-throughput sweet taste inhibitor screening.

Phase 1: Cell Preparation & Transfection
  • Cell Seeding (Day 1): Harvest healthy, low-passage HEK293T cells. Seed at a density of 20,000 cells/well in a poly-D-lysine coated 384-well black, clear-bottom plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Transient Transfection (Day 2): Prepare a lipid-based transfection complex (e.g., Lipofectamine 3000). Use a 1:1:1 plasmid mass ratio of human TAS1R2 : human TAS1R3 : G

    
    15. Add 20 ng of total DNA per well. Incubate for 48 hours to allow for maximal receptor expression and membrane localization.
    
Phase 2: Dye Loading (Day 4)
  • Buffer Preparation: Prepare Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Dye Formulation: Prepare the loading solution containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127 (to aid dye solubilization), and 2.5 mM Probenecid in Assay Buffer.

  • Incubation: Remove culture media from the 384-well plate. Add 25 µL/well of the Fluo-4 loading solution. Incubate in the dark for 1 hour at 37°C.

  • Washing: Wash the cells 3 times with Assay Buffer (containing 2.5 mM Probenecid) using an automated plate washer to remove extracellular dye. Leave a residual volume of 25 µL/well.

Phase 3: Compound Co-Application & FLIPR Execution
  • Compound Plate Preparation: Prepare a 384-well compound plate containing the test inhibitors serially diluted (e.g., 3-fold dilutions from 10 mM down to 100 nM) mixed with a constant

    
     concentration of the chosen agonist (e.g., 1 mM Aspartame). All compounds must be prepared at 2X final concentration in Assay Buffer.
    
  • FLIPR Reading: Transfer the cell plate and compound plate to the FLIPR instrument.

    • Read baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds.

    • Automatically inject 25 µL of the 2X Compound/Agonist mixture into the cell plate (final volume 50 µL).

    • Record fluorescence continuously for 120 seconds to capture the peak intracellular calcium flux.

Data Presentation & Quantitative Benchmarks

To quantify inhibition efficacy, extract the peak relative fluorescence units (RFU) minus the baseline RFU (


F) for each well. Normalize the data against the Agonist-Only control (100% activation) and the Buffer-Only control (0% activation). Plot the normalized response against the log concentration of the inhibitor to generate a dose-response curve and calculate the half-maximal inhibitory concentration (

).

Because lactisole is an allosteric inhibitor, its apparent


 will shift depending on the specific orthosteric agonist used and its binding affinity to the VFTD. Below is a validated reference dataset summarizing expected 

benchmarks for (S)-lactisole against common sweeteners .
Sweetener (Agonist)Agonist Concentration (

)
Reference InhibitorTarget DomainApparent

Aspartame1 mM(S)-LactisoleTAS1R3 TMD~20 - 30 µM
Sucralose0.3 mM(S)-LactisoleTAS1R3 TMD~0.5 mM
Sucrose100 mM(S)-LactisoleTAS1R3 TMD~0.8 - 1.5 mM

Note: If testing a novel inhibitor, performing a Schild plot analysis (titrating both the agonist and the inhibitor simultaneously) is highly recommended to definitively classify the compound as competitive, non-competitive, or allosteric.

References

  • Human receptors for sweet and umami taste. Proceedings of the National Academy of Sciences, 2002. URL:[Link]

  • Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLoS ONE, 2019. URL:[Link]

  • Positive allosteric modulators of the human sweet taste receptor enhance sweet taste. Proceedings of the National Academy of Sciences, 2010. URL:[Link]

Application

Application Notes &amp; Protocols: Scalable Production of 2-(3,4-Dimethoxyphenoxy)acetic Acid

Abstract These application notes provide a comprehensive technical guide for the scalable synthesis of 2-(3,4-Dimethoxyphenoxy)acetic acid, a key intermediate in pharmaceutical and organic synthesis. This document moves...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for the scalable synthesis of 2-(3,4-Dimethoxyphenoxy)acetic acid, a key intermediate in pharmaceutical and organic synthesis. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization for scalability, and robust analytical validation. The primary focus is on the well-established Williamson ether synthesis, detailing the reaction mechanism, critical process parameters, and a step-by-step protocol adaptable from bench-scale to pilot-plant production. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Significance

2-(3,4-Dimethoxyphenoxy)acetic acid is a valuable building block in organic synthesis. Its structure, featuring a phenoxyacetic acid moiety, is found in various compounds of medicinal interest. The dimethoxy-substituted phenyl ring is a common feature in numerous biologically active molecules, and the carboxylic acid handle allows for further chemical modification, such as amidation or esterification. While the specific applications are diverse, the reliable and scalable production of this intermediate is a critical first step in many multi-step synthetic campaigns.

The most direct and industrially viable route to this class of compounds is the Williamson ether synthesis , an SN2 reaction between a deprotonated phenol (phenoxide) and an organohalide.[1][2] This method is robust, uses readily available starting materials, and can be adapted for large-scale production with appropriate process controls.

The Synthetic Pathway: Williamson Ether Synthesis

The synthesis of 2-(3,4-Dimethoxyphenoxy)acetic acid proceeds by reacting 3,4-dimethoxyphenol (also known as 4-hydroxyveratrole) with a haloacetic acid, typically chloroacetic acid, in the presence of a strong base.

Mechanism of Action

The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The process can be broken down into two key steps:

  • Deprotonation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the acidic hydroxyl group of 3,4-dimethoxyphenol. This forms a highly nucleophilic phenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of common hydroxides as the base.[4]

  • Nucleophilic Attack: The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This carbon is electron-deficient due to the electronegativity of the adjacent chlorine atom and the carboxylic acid group. The attack displaces the chloride ion (the leaving group) in a single, concerted step, forming the new carbon-oxygen ether bond.[1][5]

The overall reaction is illustrated in the diagram below.

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol Chloroacetic_Acid Chloroacetic Acid Product 2-(3,4-Dimethoxyphenoxy)acetic acid Chloroacetic_Acid->Product Salt NaCl Base Base (e.g., NaOH) Water H₂O Base->Water Phenoxide 3,4-Dimethoxyphenoxide Ion (Nucleophile) Phenoxide->Product + Chloroacetic Acid (SN2 Attack)

Caption: Figure 1: Williamson Ether Synthesis Mechanism.

Scalable Synthesis Protocol

This protocol details a robust method for the synthesis of 2-(3,4-Dimethoxyphenoxy)acetic acid, with considerations for scaling from laboratory (gram) to pilot plant (kilogram) quantities.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Key Considerations
3,4-Dimethoxyphenol93-05-0154.16Starting material. Purity should be >98%.
Chloroacetic Acid79-11-894.50Alkylating agent. Highly corrosive and toxic. Handle with extreme care.[4]
Sodium Hydroxide (NaOH)1310-73-240.00Base for deprotonation. Use pellets or a concentrated aqueous solution.
Hydrochloric Acid (HCl)7647-01-036.46For acidification during work-up. Use a concentrated solution (e.g., 6M or 12M).
Water (H₂O)7732-18-518.02Solvent for reaction and work-up. Deionized water is recommended.
Ethyl Acetate141-78-688.11Extraction solvent.
Equipment
  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel for controlled addition of reagents.

  • pH meter or pH paper.

  • Separatory funnel (lab-scale) or liquid-liquid extraction setup (pilot-scale).

  • Filtration apparatus (Büchner funnel or filter press).

  • Drying oven (vacuum compatible).

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis.

Synthesis_Workflow Figure 2: Overall Synthesis Workflow step1 Step 1: Reagent Charging & Deprotonation Charge 3,4-dimethoxyphenol, water, and NaOH to the reactor. Stir until a clear solution of the phenoxide is formed. step2 Step 2: Alkylation Reaction Heat the mixture to 90-100°C. Slowly add an aqueous solution of chloroacetic acid. Maintain temperature and stir for 2-4 hours. step1->step2 Heat & Add Reagent step3 Step 3: Reaction Quench & Acidification Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl to pH ~1-2. Precipitation of the product occurs. step2->step3 Cool & Acidify step4 Step 4: Isolation & Initial Wash Cool the slurry in an ice bath to maximize precipitation. Isolate the solid product by filtration. Wash the filter cake with cold water to remove inorganic salts. step3->step4 Precipitate & Filter step5 Step 5: Purification (Optional) For higher purity, perform recrystallization from a suitable solvent (e.g., water or ethanol/water mixture). Alternatively, perform an extraction/back-extraction. step4->step5 Purify step6 Step 6: Drying & Analysis Dry the purified solid under vacuum at 50-60°C. Analyze the final product for identity, purity, and yield. step5->step6 Dry & QC

Caption: Figure 2: Overall Synthesis Workflow.

Detailed Protocol (Lab Scale - Example)

  • Deprotonation: In a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 30.0 g (0.75 mol) of sodium hydroxide in 150 mL of water. To this solution, add 38.5 g (0.25 mol) of 3,4-dimethoxyphenol. Stir the mixture until all the phenol has dissolved, forming the sodium phenoxide salt.

  • Alkylation: In a separate beaker, carefully dissolve 26.0 g (0.275 mol, 1.1 equivalents) of chloroacetic acid in 50 mL of water. Gently heat the phenoxide solution to a gentle reflux (approx. 90-100°C).[4]

  • Addition: Slowly add the chloroacetic acid solution to the refluxing phenoxide solution over 30-40 minutes using an addition funnel. An exothermic reaction may be observed; control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours to ensure the reaction proceeds to completion.[1]

  • Work-up - Acidification: Remove the heat source and allow the reaction mixture to cool to room temperature. While stirring, carefully and slowly acidify the solution by adding concentrated hydrochloric acid (approx. 6M HCl) until the pH is 1-2.[2] A thick, white precipitate of 2-(3,4-Dimethoxyphenoxy)acetic acid will form.

  • Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 100 mL) to remove any residual salts (NaCl) and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is typically in the range of 80-90%.

Process Optimization and Scalability Considerations

Translating a lab-scale procedure to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

ParameterLaboratory ScaleScalable Production ConsiderationsRationale
Reagent Stoichiometry Slight excess (1.1 eq) of chloroacetic acid.Minimize excess of chloroacetic acid (e.g., 1.05 eq) to reduce cost and simplify purification.Chloroacetic acid is a corrosive and relatively expensive reagent. Minimizing its use improves process economics and reduces waste stream complexity.
Solvent Water is a common solvent.Water remains an excellent choice due to its low cost, non-flammability, and ability to dissolve the base and phenoxide. However, its high heat capacity requires more energy for heating and cooling.The choice of solvent impacts reaction kinetics, heat transfer, and downstream processing. Water is generally preferred for its safety and environmental profile.
Temperature Control Heating mantle or oil bath.Jacketed reactor with a thermal fluid for precise temperature control. Efficient heat removal is critical, especially during the exothermic addition of the alkylating agent.Poor temperature control on a large scale can lead to runaway reactions or the formation of impurities. Precise control ensures consistent product quality and process safety.
Mixing Magnetic stirrer.Overhead mechanical stirrer (e.g., impeller or anchor agitator) to ensure homogeneity in a large volume.Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields.
Purification Recrystallization.A simple filtration and wash may be sufficient if purity targets are met. For higher purity, extraction into an organic solvent, washing, and back-extraction into a basic aqueous phase followed by re-precipitation is a highly effective and scalable method.[4]Recrystallization on a large scale can be solvent-intensive and time-consuming. Liquid-liquid extraction techniques are often more amenable to continuous or large-batch processing.
Waste Disposal Neutralize and dispose.The acidic aqueous filtrate will contain sodium chloride and residual organics. This waste stream must be treated according to local environmental regulations.Industrial processes generate significant waste streams that require proper management to comply with environmental standards.[6]

Safety and Handling

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[7][8]

  • Chloroacetic Acid: This substance is highly corrosive and toxic. It can cause severe skin burns and eye damage.[4] Handle only in a well-ventilated fume hood. Have an emergency eyewash and shower station readily accessible.

  • Sodium Hydroxide: A strong base that can cause severe chemical burns.[9] Avoid contact with skin and eyes.

  • Acidification: The acidification step with concentrated HCl is exothermic and will release heat. Add the acid slowly and with efficient cooling to prevent splashing and control the temperature.

  • Disposal: All waste materials should be disposed of in accordance with institutional and local environmental regulations.[6]

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical techniques are recommended:

  • Melting Point: 2-(3,4-Dimethoxyphenoxy)acetic acid has a reported melting point. A sharp melting range close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the final product and quantify any residual starting materials or by-products.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.[12]

  • Thin Layer Chromatography (TLC): A simple and rapid method for monitoring the progress of the reaction and assessing the purity of the final product.[13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient heating time or temperature; Loss of product during work-up.Ensure reaction goes to completion using TLC or HPLC analysis. Increase reflux time if necessary. Ensure the pH during precipitation is sufficiently low (~1-2). Avoid excessive washing.
Oily Product / Fails to Solidify Presence of impurities; Incomplete acidification.Re-check the pH of the aqueous layer and add more acid if necessary. Purify the product via recrystallization or by performing an extraction/back-extraction workup.
Product Discoloration Impurities in starting materials; Side reactions due to overheating.Use high-purity starting materials. Ensure precise temperature control during the reaction. The product can be decolorized by treating a solution with activated carbon before recrystallization.

References

  • University of Colorado. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

  • Millersville University. (n.d.). Experiment 06: Williamson Ether Synthesis. Department of Chemistry. [Link]

  • Acta Crystallographica Section E. (2008). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Retrieved from the National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. [Link]

  • Parashchuka, M. O., et al. (2021). Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. Current issues in pharmacy and medicine: science and practice, 14(1), 58-63. [Link]

  • LookChem. (n.d.). Cas 93-40-3, (3,4-Dimethoxyphenyl)acetic acid. Retrieved from LookChem. [Link]

  • Nestorovska-Krsteska, A., Mirčeska, M., Aaron, J.-J., & Zdravkovski, Z. (2008). Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in Republic of Macedonia by high performance liquid chromatography. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 25-33. [Link]

  • SIELC Technologies. (2018). Separation of (2,3,4-Trimethoxyphenyl)acetic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenoxy)acetic Acid

Welcome to the Technical Support Center for the synthesis of 2-(3,4-Dimethoxyphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3,4-Dimethoxyphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows. By addressing the mechanistic bottlenecks of the Williamson ether synthesis, this guide provides actionable, self-validating protocols to maximize your product yield and purity.

Diagnostic Troubleshooting Workflow

Before diving into specific protocols, use the diagnostic decision tree below to identify the root cause of low yields in your current synthetic route.

TroubleshootingTree Start Yield < 50%? CheckSolvent Using Aqueous NaOH? Start->CheckSolvent IssueHydrolysis Issue: Reagent Hydrolysis Action: Switch to DMF + K2CO3 CheckSolvent->IssueHydrolysis Yes CheckTime Reaction Time > 12 hours? CheckSolvent->CheckTime No IssueKinetics Issue: Slow SN2 Kinetics Action: Add PTC or use Microwave CheckTime->IssueKinetics Yes IssueWorkup Issue: Poor Crystallization Action: Adjust pH carefully at 0°C CheckTime->IssueWorkup No

Diagnostic decision tree for troubleshooting low yields in aryloxyacetic acid synthesis.

Core Troubleshooting Guide & FAQs

Q: Why does my yield plateau below 50% when reacting 3,4-dimethoxyphenol directly with chloroacetic acid in aqueous NaOH? A: This is a classic mechanistic failure caused by two competing factors:

  • Competitive Hydrolysis: In an aqueous environment, the hydroxide ion (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ) acts as a strong nucleophile, directly attacking the 
    
    
    
    -carbon of chloroacetic acid to form glycolic acid. This side reaction consumes your alkylating agent before the etherification can proceed.
  • Electrostatic Repulsion: In a basic medium, both the phenol and the chloroacetic acid are deprotonated, forming a phenoxide anion and a chloroacetate anion. The electrostatic repulsion between these two negatively charged species significantly raises the activation energy of the

    
     displacement, slowing down the reaction kinetics[1].
    

Q: How do I eliminate electrostatic repulsion and prevent reagent hydrolysis? A: You must change both the solvent system and the alkylating agent. Switch from chloroacetic acid to an ester derivative, such as methyl chloroacetate . Because the ester remains neutrally charged in basic conditions, it facilitates a much faster


 attack by the phenoxide anion[1]. Furthermore, replace aqueous NaOH with a polar aprotic solvent (like DMF or acetone) and a milder base (like anhydrous 

). Polar aprotic solvents leave the phenoxide anion unsolvated and highly nucleophilic, drastically improving the conversion rate[1].

Q: Even with DMF and ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


, my reaction takes over 12 hours. How can I accelerate this? 
A:  You can overcome the kinetic barrier by utilizing Microwave-Assisted Synthesis  combined with Phase Transfer Catalysis (PTC) . Microwave irradiation provides rapid, uniform heating that can reduce reaction times from hours to mere minutes. Adding a PTC, such as Tetrabutylammonium bromide (TBAB) or PEG-600, helps solubilize the solid inorganic base (

) into the organic phase, maximizing the effective concentration of the reactive phenoxide[1].

Q: Are there any side reactions I should be aware of during the etherification? A: While O-alkylation is the primary pathway, attempted Williamson etherifications can occasionally result in unexpected C-alkylation (domino reactions involving ring closure or stereoselective carbon-carbon bond formation) if the substrate is highly sterically hindered or if specific electronic effects dominate[2]. However, for the relatively unhindered 3,4-dimethoxyphenol, standardizing the temperature and using an ester prevents most side-product formation.

Quantitative Yield Comparison

The choice of synthetic route dictates the efficiency of your workflow. The table below summarizes the expected quantitative outcomes based on the methodology chosen[3][1].

Synthesis MethodAlkylating AgentSolvent & BaseReaction TimeTypical Yield (%)
Conventional Reflux Chloroacetic acidWater, NaOH4 - 8 hours40 - 55%
Aprotic Reflux Methyl chloroacetateAcetone,

8 - 12 hours70 - 85%
Microwave + PTC Methyl chloroacetateDMF,

, TBAB
5 - 15 mins90 - 97%

Validated Experimental Protocol: High-Yield Microwave-Assisted Synthesis

To achieve yields exceeding 90%, we recommend the following self-validating, microwave-assisted protocol utilizing a one-pot etherification and hydrolysis sequence.

SynthesisWorkflow Reagents 3,4-Dimethoxyphenol + Methyl Chloroacetate Conditions K2CO3, TBAB (PTC) DMF Solvent Reagents->Conditions Microwave Microwave Irradiation (640 W, 5-10 min) Conditions->Microwave Intermediate Methyl 2-(3,4-dimethoxy- phenoxy)acetate Microwave->Intermediate Hydrolysis 1. NaOH (aq) Hydrolysis 2. HCl Acidification Intermediate->Hydrolysis Product 2-(3,4-Dimethoxyphenoxy) acetic acid (Yield >90%) Hydrolysis->Product

Microwave-assisted phase-transfer catalyzed workflow for 2-(3,4-dimethoxyphenoxy)acetic acid.

Step-by-Step Methodology
  • Reaction Setup: In a specialized microwave-safe reaction vessel, combine 3,4-dimethoxyphenol (5.0 mmol) and methyl chloroacetate (5.0 mmol)[3].

  • Catalyst & Base Addition: Add finely pulverized anhydrous ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     (5.0 mmol), a phase transfer catalyst such as PEG-600 (0.5 mmol) or TBAB, and 1-2 mL of anhydrous DMF.
    
  • Etherification (Microwave): Seal the vessel and subject the mixture to microwave irradiation at 640 W for 5 to 10 minutes. Monitor the disappearance of the phenol via TLC (Hexanes:EtOAc)[3].

  • In-Situ Hydrolysis: Once the esterification is complete, cool the vessel to room temperature. Add 5 mL of a 2M aqueous NaOH solution directly to the mixture. Irradiate for an additional 2-3 minutes to quantitatively hydrolyze the ester intermediate into the carboxylate salt[3].

  • Isolation: Transfer the mixture to a beaker and cool it in an ice-water bath (0-5 °C). Slowly acidify the solution by dropwise addition of 6M HCl until the pH reaches ~2. The target compound, 2-(3,4-dimethoxyphenoxy)acetic acid, will precipitate as a solid[3].

  • Purification: Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water to remove residual DMF and inorganic salts, and recrystallize from ethanol to yield pure crystals[1].

Isolation and Purification FAQs

Q: During acidification, my product "oils out" instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the product precipitates above its melting point or when residual organic solvents (like DMF) act as an anti-solvent that prevents proper lattice formation. To correct this:

  • Ensure the reaction mixture is thoroughly chilled to 0 °C before and during the addition of HCl.

  • Add the acid very slowly with vigorous stirring to prevent localized zones of high acidity.

  • If an oil forms, add a small amount of seed crystals, or extract the oil into ethyl acetate, wash heavily with brine (to remove DMF), dry over

    
    , and evaporate to induce crystallization.
    

References

  • ResearchGate. Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase-Transfer Catalysis Conditions. Available at:[Link]

  • MDPI Molbank. Topical Collection: Molecules from Side Reactions. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Phenoxyacetic Acid Derivatization

Welcome to the technical support center for phenoxyacetic acid derivatization. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenoxyacetic acid derivatization. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges during the chemical modification of phenoxyacetic acid. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Phenoxyacetic acid (POA) and its derivatives are crucial building blocks in medicinal chemistry and materials science, forming the core structure of many herbicides and pharmaceuticals.[1][2] However, derivatizing its carboxylic acid functional group is not always straightforward. The molecule's dual nature—containing both a reactive carboxylic acid and a stable aryl ether—presents unique challenges. This guide provides a structured, question-and-answer approach to address the most common side reactions and offers robust strategies to minimize them.

Troubleshooting Guide 1: Esterification Reactions

Esterification is one of the most fundamental derivatizations of phenoxyacetic acid. While seemingly simple, achieving high yields of pure product requires careful control of reaction conditions to prevent competing side reactions.

Q1: My phenoxyacetic acid esterification is suffering from low conversion and incomplete reaction. What are the primary causes and how can I improve the yield?

Low conversion in esterification is a frequent issue that typically points to problems with reaction equilibrium, catalyst efficiency, or the presence of inhibitors.[3]

Causality and Troubleshooting Strategy:

  • Reversible Reaction Equilibrium: Fischer esterification is a reversible process. The presence of water, a reaction by-product, can drive the equilibrium back towards the starting materials.

    • Solution 1: Use Excess Reactant: To shift the equilibrium toward the product, use a large excess (e.g., 10-fold) of the alcohol, which can often double as the solvent.[3]

    • Solution 2: Water Removal: If using an excess of alcohol is not feasible, employ a Dean-Stark apparatus to azeotropically remove water as it forms during the reaction.

  • Catalyst Inefficiency: The choice and amount of catalyst are critical.

    • Solution 1: Select the Right Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective but can promote side reactions at high temperatures.[3] For sensitive substrates, consider milder activating agents like phosphonitrilic chloride (PNT) with N-methyl morpholine (NMM), which facilitate condensation under ambient conditions.[4]

    • Solution 2: Optimize Catalyst Loading: Typically, 1-5 mol% of an acid catalyst is sufficient.[3] Using too much can increase the risk of side reactions, while too little will result in a sluggish reaction.

  • Reaction Conditions: Time and temperature must be optimized.

    • Solution 1: Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.[3] Esterifications can take anywhere from 1 to 24 hours to reach completion.[3]

    • Solution 2: Adjust Temperature: If the reaction is slow, cautiously increase the temperature. However, if you suspect decomposition (e.g., charring or darkening of the reaction mixture), lower the temperature and extend the reaction time.[3]

  • Reagent Purity: Moisture is detrimental.

    • Solution: Ensure Anhydrous Conditions: Silylating reagents, sometimes used for derivatization prior to analysis, are especially sensitive to moisture.[5] For synthesis, ensure all glassware is oven-dried and use anhydrous solvents and reagents.

Problem Symptom Potential Cause Recommended Action Citation
Low Conversion (<50%)Reversible equilibriumUse a large excess (5-10 fold) of the alcohol reactant or remove water using a Dean-Stark trap.[3]
Reaction stallsCatalyst deactivation/insufficiencyEnsure catalyst is active and used at 1-5 mol%. Consider a milder activating agent like PNT/NMM for sensitive substrates.[3][4]
Darkening/CharringDecomposition of starting material or productReduce reaction temperature and monitor progress over a longer period.[3]
Inconsistent resultsPresence of waterUse anhydrous solvents and reagents; dry glassware thoroughly.[5]
Q2: I am observing phenol as a significant by-product in my esterification. What is causing this and how can it be prevented?

The formation of phenol indicates the cleavage of the ether bond in the phenoxyacetic acid backbone. This is a classic side reaction that occurs under harsh acidic conditions.[6]

Mechanistic Insight: The ether oxygen in phenoxyacetic acid can be protonated by a strong acid.[7] This makes the ether susceptible to nucleophilic attack, leading to the cleavage of the C-O bond.[8][9] While this reaction is most efficient with strong nucleophilic acids like HBr and HI, it can still occur with other strong acids at elevated temperatures.[8]

Prevention Strategies:

  • Avoid Strong, Nucleophilic Acids: Do not use HBr or HI as catalysts for esterification. While effective for ether cleavage, they are detrimental if the ether linkage needs to be preserved.[7]

  • Lower the Reaction Temperature: Ether cleavage is often temperature-dependent. Running the reaction at the lowest effective temperature can significantly reduce this side reaction.[3]

  • Use Milder Activation Methods: Instead of strong Brønsted acids, use coupling agents or milder activators. The Steglich esterification, which uses a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylpyridin-4-amine (DMAP), proceeds under much milder conditions and avoids strong acids altogether.[10][11] Similarly, using phosphonitrilic chloride (PNT) as an activator allows the reaction to proceed at room temperature.

G cluster_main Desired Esterification Pathway cluster_side Side Reaction: Ether Cleavage A Phenoxyacetic Acid B Activated Carboxylic Acid (e.g., via H+ or PNT) A->B Activation D Phenoxyacetate Ester (Desired Product) B->D Nucleophilic Attack C Alcohol (R'-OH) C->D E Phenoxyacetic Acid F Protonated Ether E->F Strong Acid (H+) G Phenol (By-product) F->G Nucleophilic Cleavage H Glycolic Acid Derivative F->H

Caption: Desired esterification vs. acid-catalyzed ether cleavage.

Troubleshooting Guide 2: Amide Bond Formation

Directly coupling a carboxylic acid and an amine is challenging due to their propensity to form a non-reactive ammonium carboxylate salt.[12][13] Activating agents are therefore required, but they can introduce their own set of side reactions.

Q1: My direct amidation reaction between phenoxyacetic acid and an amine is failing. What is the best way to activate the carboxylic acid for this transformation?

The key to successful amidation is to convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.[13]

Activation Strategies:

  • Carbodiimide Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[13] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Uronium/Aminium and Phosphonium Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and often lead to faster reactions and higher yields with fewer side reactions compared to carbodiimides.[14]

  • Acyl Chloride Formation: A two-step approach involves first converting the phenoxyacetic acid to phenoxyacetyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[15][16][17] The resulting acyl chloride is highly reactive and readily couples with amines.[18] This method is robust but requires careful handling of the corrosive and moisture-sensitive acyl chloride.

Q2: I'm using a coupling reagent for amidation, but the reaction is producing a significant amount of a guanidinium by-product and my yields are inconsistent. How can I optimize this?

This issue is common when using uronium/aminium-based coupling reagents like HATU. A side reaction can occur where the amine attacks the coupling reagent itself, forming an unreactive guanidinium species and consuming your starting material.

Optimization and Prevention:

  • Order of Addition is Critical: The carboxylic acid (phenoxyacetic acid) must be activated by the coupling reagent before the amine is introduced. A common and effective procedure is to pre-mix the phenoxyacetic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) for a few minutes to form the active ester. Only then should the amine be added to the reaction mixture.

  • Choose the Right Reagent: Phosphonium-based reagents like PyBOP do not form guanidinium by-products, as they lack the structural feature susceptible to amine attack. If guanidinium formation is a persistent problem, switching to a phosphonium salt is a reliable solution.

  • Stoichiometry and Purity: Ensure you are using the correct stoichiometry (typically slight excesses of the coupling reagent and base) and that your amine is pure and free from reactive impurities.

G cluster_main_amide Desired Amidation Pathway cluster_side_amide Side Reaction with Uronium Reagents PAA Phenoxyacetic Acid AE Active Ester Intermediate PAA->AE Activation CR Coupling Reagent (e.g., HATU) CR->AE Amide Phenoxyacetamide (Desired Product) AE->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide CR2 Coupling Reagent (e.g., HATU) Guanidinium Guanidinium By-product (Unreactive) CR2->Guanidinium Incorrect Order of Addition: Amine attacks reagent Amine2 Amine (R'-NH2) Amine2->Guanidinium

Caption: Desired amidation pathway vs. guanidinium by-product formation.

Frequently Asked Questions (FAQs)
Q: Can electrophilic substitution occur on the phenyl ring during derivatization?

A: Yes, this is a potential side reaction under certain conditions. The phenoxy group is an activating, ortho, para-directing group for electrophilic aromatic substitution (SEAr).[19] If strong electrophiles are present (e.g., from nitrating or halogenating agents), substitution on the aromatic ring can compete with derivatization at the carboxylic acid.[19][20] For most standard esterification and amidation reactions, this is not a major concern. However, if your reaction conditions involve strong Lewis acids or generate potent electrophiles, you should be mindful of this possibility.[21]

Q: When preparing phenoxyacetyl chloride with thionyl chloride (SOCl₂), what are the main safety and purity concerns?

A: The reaction of a carboxylic acid with thionyl chloride is effective but produces gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are toxic and corrosive.[17][18]

  • Safety: The reaction must be performed in a well-ventilated fume hood. The reaction can be exothermic, so it is often advisable to add the SOCl₂ slowly and with cooling.[18]

  • Purity: The primary challenge is removing excess SOCl₂ after the reaction, as it is a high-boiling liquid (79 °C). This is typically achieved by evaporation under reduced pressure. The gaseous by-products help drive the reaction to completion.[17]

Q: How can I best purify my final phenoxyacetic acid derivative?

A: Purification strategies depend on the properties of your product, but a general workflow is highly effective.

  • Aqueous Work-up: After the reaction is complete, quench the mixture and perform a liquid-liquid extraction.

    • Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, to remove any unreacted phenoxyacetic acid.[3][22]

    • Wash with water and then with brine to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Chromatography/Recrystallization:

    • For high purity, the crude product can be purified by column chromatography.

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an excellent method for removing minor impurities.[22]

Experimental Protocols
Protocol 1: Mild Esterification using Phosphonitrilic Chloride (PNT)

This protocol is adapted from procedures utilizing PNT as a mild activator for forming esters under ambient conditions.[4]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenoxyacetic acid (1.0 eq.) in an anhydrous solvent such as chloroform or dichloromethane.

  • Activation: Add N-methyl morpholine (NMM) (1.1 eq.) to the solution, followed by phosphonitrilic chloride (PNT) (0.5 eq.). Stir the mixture at room temperature for 10-15 minutes.

  • Condensation: Add the desired alcohol (1.2 eq.) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the phenoxyacetic acid is consumed.

  • Work-up: Dilute the reaction mixture with the solvent. Wash sequentially with 5% NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

Protocol 2: Amide Coupling using HATU

This protocol follows best practices to minimize guanidinium by-product formation.[14]

  • Setup: To a dry round-bottom flask under an inert atmosphere, add phenoxyacetic acid (1.0 eq.), HATU (1.1 eq.), and an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir at room temperature for 5-10 minutes. This "pre-activation" step is crucial for forming the active ester.

  • Coupling: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up: Upon completion, dilute the reaction with a solvent like ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

  • Purification: Dry the organic layer, concentrate, and purify the crude amide product by column chromatography or recrystallization.

References
  • Benchchem. (n.d.). Troubleshooting low conversion in phenoxyacetic acid esterification.
  • Benchchem. (n.d.). Troubleshooting common problems in Phenoxyacetic Acid synthesis.
  • Wikipedia. (2023). Ether cleavage.
  • Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Jack Westin.
  • Benchchem. (n.d.). Protocol for Derivatizing Phenoxyacetic Acids for Gas Chromatography (GC) Analysis.
  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • PMC. (2018, February 21). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
  • Wikipedia. (2023). Electrophilic aromatic substitution.
  • Wikipedia. (2023). Phenoxyacetic acid.
  • Benchchem. (n.d.). Synthesis of Phenoxyacetic Acid esters using phosphonitrilic chloride.
  • ResearchGate. (2024, October 4). Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities.
  • Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. J. Chem. Pharm. Res., 12(3):10-14.
  • LabXchange. (2025, January 2). Electrophilic Aromatic Substitution.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • PubChem. (n.d.). Phenoxyacetic Acid.
  • ResearchGate. (2024, April 1). Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • franklychemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3,4-Dimethoxyphenol Alkylation

Welcome to the technical support center dedicated to the alkylation of 3,4-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the alkylation of 3,4-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthetic transformation. By leveraging established chemical principles and troubleshooting methodologies, this resource aims to empower you to optimize your reaction conditions, specifically focusing on the critical parameter of temperature.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the alkylation of 3,4-dimethoxyphenol, providing the essential knowledge to approach this reaction with a solid understanding of the underlying chemistry.

Q1: What is the primary mechanism for the alkylation of 3,4-dimethoxyphenol?

The most common and direct method for the O-alkylation of 3,4-dimethoxyphenol is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The first step involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the desired ether product.

Q2: Why is temperature a critical parameter in this reaction?

Temperature plays a pivotal role in the alkylation of 3,4-dimethoxyphenol for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of alkylation increases with temperature. A typical Williamson ether synthesis is conducted between 50 to 100 °C. Insufficient temperature can lead to a sluggish or incomplete reaction.

  • Side Reactions: Elevated temperatures can promote undesirable side reactions. For phenols, a common side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. Additionally, if using secondary or tertiary alkyl halides, elimination reactions (E2) can compete with the desired SN2 pathway, especially at higher temperatures.

  • Kinetic vs. Thermodynamic Control: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control. At lower temperatures, the kinetically favored product (the one that forms fastest, often the O-alkylated product) predominates. At higher temperatures, the reaction may become reversible, allowing for the formation of the more stable thermodynamic product, which could be an undesired C-alkylated isomer.

Q3: What are common side products, and how does temperature influence their formation?

The primary side products in the alkylation of 3,4-dimethoxyphenol are C-alkylated isomers and products of elimination reactions.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, higher temperatures can provide the necessary activation energy for C-alkylation to occur, leading to a mixture of products. The use of phase-transfer catalysis can help minimize C-alkylation.

  • Elimination (E2) Reactions: This is a significant issue when using secondary or tertiary alkyl halides as alkylating agents. Higher temperatures favor elimination over substitution, leading to the formation of alkenes instead of the desired ether. Therefore, for a successful Williamson ether synthesis, it is crucial to use primary alkyl halides and maintain moderate temperatures.

Q4: How do I choose an appropriate starting temperature for my optimization experiments?

A good starting point for the alkylation of 3,4-dimethoxyphenol is typically in the range of 50-80 °C. It is advisable to begin with a lower temperature and gradually increase it in increments of 10-20 °C while monitoring the reaction progress. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing the formation of side products.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the alkylation of 3,4-dimethoxyphenol.

Issue 1: Low or No Product Yield

A low yield of the desired ether product is a frequent challenge. The following workflow can help identify and address the root cause.

LowYieldTroubleshooting Start Low or No Yield CheckTemp Is the reaction temperature sufficient? Start->CheckTemp CheckBase Is the base strong enough for complete deprotonation? CheckTemp->CheckBase Yes IncreaseTemp Gradually increase temperature (e.g., in 10-20 °C increments) and monitor. CheckTemp->IncreaseTemp No CheckReagents Are the reagents and solvents of high purity and anhydrous? CheckBase->CheckReagents Yes StrongerBase Consider a stronger base (e.g., NaOH, NaH). CheckBase->StrongerBase No CheckTime Is the reaction time adequate? CheckReagents->CheckTime Yes PurifyReagents Purify reagents and use anhydrous solvents. CheckReagents->PurifyReagents No IncreaseTime Extend reaction time and monitor by TLC/GC. CheckTime->IncreaseTime No End Yield Improved CheckTime->End Yes IncreaseTemp->End StrongerBase->End PurifyReagents->End IncreaseTime->End

Caption: Troubleshooting workflow for low product yield.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps & Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress using an appropriate analytical technique like TLC or GC. A higher temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Incomplete Deprotonation The chosen base may not be strong enough to fully deprotonate the phenol. For standard phenols, potassium carbonate is often sufficient, but for less reactive systems, a stronger base like sodium hydroxide or sodium hydride may be required. Complete deprotonation is crucial for generating the nucleophilic phenoxide.
Poor Quality of Reagents Ensure that 3,4-dimethoxyphenol, the alkylating agent, and the solvent are of high purity and anhydrous. Water can deactivate the base and react with the alkylating agent, reducing the yield.
Inappropriate Reaction Time Monitor the reaction progress over time. The reaction may simply require a longer duration to reach completion. A typical Williamson ether synthesis can take from 1 to 8 hours.
Issue 2: Poor Selectivity (O- vs. C-Alkylation)

The formation of C-alkylated byproducts can significantly reduce the yield of the desired O-alkylated product and complicate purification.

SelectivityTroubleshooting Start Poor Selectivity (C-Alkylation) CheckTemp Is the reaction temperature too high? Start->CheckTemp CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent No LowerTemp Decrease the reaction temperature. CheckTemp->LowerTemp Yes CheckCatalyst Are you using a phase-transfer catalyst? CheckSolvent->CheckCatalyst Yes ChangeSolvent Switch to a polar aprotic solvent (e.g., acetonitrile, DMF). CheckSolvent->ChangeSolvent No AddPTC Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt). CheckCatalyst->AddPTC No End Selectivity Improved CheckCatalyst->End Yes LowerTemp->End ChangeSolvent->End AddPTC->End

Caption: Troubleshooting workflow for poor selectivity.

Strategies to Enhance O-Alkylation Selectivity
Strategy Rationale
Lower Reaction Temperature C-alkylation generally has a higher activation energy than O-alkylation. By running the reaction at a lower temperature, you can favor the kinetically controlled O-alkylation pathway.
Solvent Choice Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are preferred. Protic solvents can solvate the oxygen of the phenoxide, reducing its nucleophilicity and potentially increasing the likelihood of C-alkylation.
Use of a Phase-Transfer Catalyst (PTC) A PTC, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide ion to the organic phase, where it is less solvated and more reactive towards O-alkylation. This can significantly improve the selectivity for the desired ether product.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the alkylation of 3,4-dimethoxyphenol with a model primary alkyl halide.

Materials:
  • 3,4-Dimethoxyphenol

  • Alkylating agent (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

Optimization

Technical Support Center: Addressing pH Sensitivity of 2-(3,4-Dimethoxyphenoxy)acetic Acid in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the physicochemical challenges associated with 2-(3,4-Dimethoxyphenoxy)acet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the physicochemical challenges associated with 2-(3,4-Dimethoxyphenoxy)acetic acid .

Because this compound is a functionalized phenoxyacetic acid, its behavior in solution is strictly governed by its acid-base chemistry. Phenoxyacetic acid derivatives typically exhibit pKa values in the range of 2.56 to 3.36[1]. For the unsubstituted parent compound, phenoxyacetic acid, the experimentally determined pKa is 3.17 at 25°C[2],[3]. Understanding the causality between environmental pH, ionization state, and solubility is the cornerstone of reproducible assay design, liquid-liquid extraction, and analytical chromatography.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluted from a DMSO stock into aqueous assay buffers? A1: The causality here is rooted in the Henderson-Hasselbalch relationship. 2-(3,4-Dimethoxyphenoxy)acetic acid is a weak organic acid. When diluted into an unbuffered or slightly acidic aqueous medium, the local pH can drop below its pKa (~3.17). At a pH below the pKa, the protonated (neutral) carboxyl group predominates, which significantly increases lipophilicity and drives hydrophobic partitioning, leading to rapid precipitation[4]. To prevent this, ensure your aqueous buffer is pre-adjusted to at least pH 7.0 before introducing the compound.

Q2: How does pH impact the extraction efficiency of this compound from biological matrices? A2: The solubility of weak acids is highly dependent on the solution's pH[5]. If you attempt a liquid-liquid extraction (LLE) at physiological pH (7.4), the compound exists almost entirely in its anionic (deprotonated) form. The anionic species of organic acids sorb considerably less to organic phases than their corresponding neutral species[4]. You must acidify your matrix to pH < 2.0 to force the compound into its neutral state, allowing it to partition efficiently into organic solvents like ethyl acetate.

Q3: Is this compound stable in highly alkaline solutions? A3: Yes, phenoxyacetic acids are generally stable in alkaline conditions, where they form highly soluble alkali metal salts[1]. However, prolonged exposure to extreme pH (>11.0) combined with elevated temperatures could theoretically risk ether cleavage or hydrolysis, though the ether linkage in 3,4-dimethoxyphenoxyacetic acid is relatively robust under standard ambient assay conditions[6].

Part 2: Troubleshooting Analytical Chromatography (HPLC/LC-MS)

Issue: You observe split peaks, broad tailing, or shifting retention times during Reversed-Phase HPLC (RP-HPLC). Root Cause: Most drug-like molecules are weak acids or bases, and when they are in a solution near their pKa, they exist in a dynamic equilibrium between their ionized and nonionized states[2]. If your mobile phase pH is between 2.5 and 4.5, 2-(3,4-Dimethoxyphenoxy)acetic acid will continuously transition between its polar anionic form and its non-polar neutral form as it travels down the C18 column. These two states interact differently with the stationary phase, causing the peak to smear or split. Resolution: You must buffer your mobile phase at least 1.5 pH units away from the pKa. Use 0.1% Trifluoroacetic acid (TFA) or Formic acid to drop the pH < 2.0 (ensuring a single, neutral species for longer retention), or use 10 mM Ammonium Acetate to raise the pH > 5.0 (ensuring a single, anionic species for shorter retention).

Part 3: Visualizing the Chemical Logic

SpeciationLogic A 2-(3,4-Dimethoxyphenoxy)acetic acid in Solution B pH < 2.0 (Fully Protonated) A->B Acidify (HCl, TFA) C pH 3.0 - 4.0 (Near pKa Equilibrium) A->C Unbuffered Water D pH > 5.0 (Fully Deprotonated) A->D Basify (NaOH, Buffer) E High Lipophilicity Poor Aqueous Solubility B->E F Dynamic Speciation Unpredictable Partitioning C->F G High Aqueous Solubility Low Organic Partitioning D->G

Fig 1. pH-dependent speciation and solubility logic for 2-(3,4-Dimethoxyphenoxy)acetic acid.

HPLCTroubleshooting Start Issue: Split Peaks or Shifting Retention Times Check Is Mobile Phase pH between 2.5 and 4.5? Start->Check Yes Yes: Dynamic Equilibrium (Mixed Speciation) Check->Yes True No No: Check Column or Injection Solvent Check->No False Fix1 Adjust pH < 2.0 (e.g., 0.1% TFA) Yes->Fix1 For longer retention Fix2 Adjust pH > 5.0 (e.g., 10mM NH4OAc) Yes->Fix2 For shorter retention

Fig 2. RP-HPLC troubleshooting workflow for resolving peak shape anomalies.

Part 4: Quantitative Data Summary

The following table summarizes the critical physicochemical parameters that dictate the experimental handling of this compound, which has been utilized as a structural motif in the development of receptor antagonists[7].

ParameterValue / CharacteristicExperimental Implication
Molecular Weight 212.2 g/mol Required for precise molarity calculations during stock preparation.
pKa (Carboxylic Acid) ~3.17[2],[3]Critical threshold for ionization. Keep buffer pH ±2 units away for stability.
Solubility (pH < 2.0) Low (Neutral Form)[4]Prone to precipitation in aqueous media; ideal state for organic extraction.
Solubility (pH > 5.0) High (Anionic Form)[5]Ideal state for aqueous assays, biological testing, and stock dilutions.
LogP (Unionized) ~1.8 - 2.2 (Estimated)Indicates excellent partitioning into ethyl acetate or dichloromethane during LLE.

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in physical or analytical checks to confirm the success of the procedure before you proceed to the next step.

Protocol 1: Preparation of pH-Stabilized Aqueous Stock Solutions

Objective: To create a precipitate-free 1 mM aqueous working solution from a primary organic stock.

  • Primary Dissolution: Weigh 21.2 mg of 2-(3,4-Dimethoxyphenoxy)acetic acid. Dissolve entirely in 1.0 mL of pure DMSO to create a 100 mM primary organic stock.

    • Validation Check: Hold the vial up to a light source. The solution must be completely transparent with zero particulate matter.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer and adjust the pH strictly to 7.4 using 1M NaOH. Pre-warm the buffer to 37°C to enhance thermodynamic solubility.

  • Aqueous Dilution: While vortexing the HEPES buffer continuously, slowly inject 10 µL of the 100 mM DMSO stock into 990 µL of the buffer to achieve a 1 mM final concentration.

  • Self-Validation (The Tyndall Test): Shine a standard laser pointer through the final solution in a darkened room. The absence of a visible beam path (Tyndall effect) confirms true molecular dissolution. If a beam path is visible, the compound has formed a colloidal suspension (micro-precipitates), indicating that the buffer capacity was overwhelmed or mixing was too slow.

Protocol 2: pH-Driven Liquid-Liquid Extraction (LLE)

Objective: To quantitatively extract the compound from a complex aqueous matrix (e.g., plasma or reaction mixture).

  • Acidification: Add 1.0 M HCl dropwise to your aqueous sample until the pH drops below 2.0.

    • Validation Check: Spot 1 µL of the mixture onto a high-resolution pH indicator strip to physically confirm pH < 2.0. This ensures the compound is fully protonated.

  • Solvent Addition: Add an equal volume of a non-polar organic solvent (e.g., Ethyl Acetate) to the acidified aqueous matrix.

  • Partitioning: Vortex vigorously for 2 minutes to maximize surface area contact between the phases, then centrifuge at 3000 x g for 5 minutes to achieve clean phase separation.

  • Self-Validation (Exhaustive Extraction Check): Carefully remove the upper organic layer and transfer it to a clean vial. To validate that the extraction was 100% efficient, add a fresh volume of Ethyl Acetate to the remaining aqueous phase, repeat the extraction, and analyze this second organic fraction via rapid UV-Vis (absorbance near 280 nm) or TLC. The second extract should show no detectable compound, proving the first extraction was quantitative.

References

  • [1] "Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties." Encyclopedia.pub. URL: [Link]

  • [5] "Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents." MDPI. URL: [Link]

  • [2] "Using Atomic Charges to Describe the pKa of Carboxylic Acids." ACS Publications. URL: [Link]

  • [3] "Phenoxyacetic acid - CAS 122-59-8." Lookchem. URL: [Link]

  • [4] "pH-Dependent Sorption of Acidic Organic Chemicals to Soil Organic Matter." Scite.ai. URL: [Link]

  • [7] "Volume 152 - National Academic Digital Library of Ethiopia." Ethernet.edu.et. URL: [Link]

  • [6] "Chemistry of Discotic Liquid Crystals: From Monomers to Polymers." EPDF.pub. URL: [Link]

Sources

Troubleshooting

SECTION 1: Diagnostic Accuracy – Overcoming Karl Fischer (KF) Titration Errors

Welcome to the Technical Support Center for API Moisture Management. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of handl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Moisture Management. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of handling hygroscopic phenoxyacetic acid derivatives in pharmaceutical development.

Phenoxyacetic acid is a critical building block for various active pharmaceutical ingredients (APIs), including diuretics like ethacrynic acid and various antimicrobials[1][2]. However, its carboxylic acid moiety and crystal lattice properties make it prone to moisture retention, which can accelerate degradation pathways such as dimerization[1].

This guide is structured to help you accurately diagnose moisture content, execute optimal drying protocols, and troubleshoot common processing failures.

Before you can reduce moisture, you must measure it accurately. Phenoxyacetic acid presents two distinct chemical challenges during standard Karl Fischer (KF) titration:

  • Esterification Side-Reactions: Carboxylic acids react with methanol (the standard KF solvent) to form esters and water as a byproduct. This continuously generates water during the assay, leading to a drifting endpoint and falsely elevated moisture readings[3][4].

  • pH Suppression: The optimal pH for the stoichiometric KF reaction (where iodine and water react 1:1) is between 5.0 and 7.0[5][6]. Phenoxyacetic acid lowers the pH of the titration cell, drastically reducing the reaction rate and causing sluggish endpoints[5].

Protocol 1: Modified Methanol-Free KF Titration for Carboxylic Acids

This protocol is a self-validating system: by running a solvent blank first, you isolate the sample's true moisture content from atmospheric or solvent-introduced baseline drift.

Step-by-Step Methodology:

  • Solvent Preparation: Replace standard methanolic KF solvent with a commercially available methanol-free alternative (e.g., utilizing ethylene glycol monomethyl ether or a proprietary methanol-free mix)[4][7].

  • pH Buffering: Add 5-10 grams of anhydrous imidazole to the titration cell per 50 mL of solvent. Imidazole acts as a weak base, buffering the acidic sample and maintaining the ideal pH range of 5–7 without participating in side reactions[4][6].

  • Blank Titration (Control): Titrate the unspiked solvent/imidazole mixture to absolute dryness. Monitor the drift. Do not proceed until the background drift is stable at < 20 µL/min[3][7].

  • Sample Introduction: Rapidly weigh 0.5–1.0 g of the phenoxyacetic acid sample in a dry environment (preferably a glovebox). Introduce it into the cell using a back-weighing technique (weighing the syringe/boat before and after injection) to ensure exact mass transfer[3][7].

  • Titration & Endpoint: Execute the titration. The endpoint should be reached rapidly. If the titration time exceeds 5 minutes or the drift rises strongly, the solvent capacity is exhausted and must be replaced[7].

KFTitration Start Phenoxyacetic Acid Sample CheckSol Assess Solubility Start->CheckSol SolGood Methanol-Free Solvent CheckSol->SolGood Soluble SolBad Add Chloroform Co-solvent CheckSol->SolBad Insoluble CheckPH Verify Cell pH (Target 5-7) SolGood->CheckPH SolBad->CheckPH AddBase Buffer with Imidazole CheckPH->AddBase pH < 5 Titration Execute KF Titration CheckPH->Titration pH 5-7 AddBase->Titration Result Accurate Moisture Yield Titration->Result

Diagnostic workflow for accurate Karl Fischer moisture analysis of carboxylic acids.

SECTION 2: Advanced Drying Methodologies

Once the baseline moisture is accurately quantified, the next step is removal. Standard convection ovens are highly detrimental to phenoxyacetic acid APIs, as exposure to high temperatures (e.g., >80°C) in the presence of oxygen can induce thermal degradation, oxidation, or unwanted structural changes[8][9].

By utilizing Vacuum Tray Drying , we manipulate the thermodynamics of the system. Lowering the atmospheric pressure drastically reduces the vapor pressure and boiling point of water, allowing bound moisture to evaporate at temperatures as low as 30°C[10][11].

Table 1: Comparative Analysis of API Drying Techniques[8][9][11][12]
Drying TechniqueOperating PrincipleTemp RangeIdeal Application for Phenoxyacetic AcidLimitations
Vacuum Tray Drying Conduction heating under reduced pressure (<100 Torr).30°C – 50°CPrimary method for bulk, heat-sensitive crystalline API powders.Slower removal of deeply bound intra-crystalline moisture.
Lyophilization (Freeze-Drying) Sublimation of ice under deep vacuum (<5 Torr).-40°C to 20°CHighly sensitive, amorphous, or biologic-conjugated derivatives.High operational cost; produces a highly porous, ultra-hygroscopic cake.
Fluid Bed Drying Suspension of particles in hot, dry air (fluidization).50°C – 80°CRobust, non-thermosensitive granular intermediates.Risk of particle attrition and thermal degradation; not ideal for fine powders.
Protocol 2: Optimized Vacuum Tray Drying for Phenoxyacetic Acid

This protocol utilizes a pressure-drop monitoring system to self-validate the endpoint of the drying cycle, preventing both under-drying and thermal stress.

  • Preparation: Spread the wet phenoxyacetic acid API evenly onto stainless steel drying trays. The cake thickness must not exceed 2-3 cm to ensure uniform conductive heat transfer from the heated shelves[11].

  • Initial Vacuum Drawdown: Seal the oven and initiate the vacuum pump. Reduce the chamber pressure to between 10 Torr and 50 Torr before applying heat. This prevents localized melting or degradation of the wet cake[12].

  • Controlled Heating: Gradually ramp the shelf temperature to 35°C – 40°C. Under a 20 Torr vacuum, water will readily vaporize at this temperature without stressing the API[10].

  • Nitrogen Sweeping (Optional but Recommended): Periodically bleed a small amount of ultra-dry Nitrogen gas into the chamber. This acts as a carrier gas, sweeping evaporated moisture out of the chamber and preventing condensation on the cooler oven walls.

  • Endpoint Determination: Monitor the vacuum pressure. As moisture evaporates, the pressure will slightly fluctuate. The drying cycle is complete when the chamber pressure stabilizes at the ultimate vacuum limit of the pump, indicating no further vapor is being generated.

  • Cooling & Recovery: Turn off the shelf heating and allow the product to cool to room temperature while still under vacuum. Break the vacuum using dry Nitrogen (not ambient air) to prevent immediate re-absorption of atmospheric moisture.

VacuumDrying WetAPI Wet Phenoxyacetic Acid Load Load Trays (Max 3cm depth) WetAPI->Load VacDraw Draw Vacuum (<50 Torr) Load->VacDraw Heat Ramp Temp to 35-40°C VacDraw->Heat Monitor Monitor Pressure Drop Heat->Monitor Stable Pressure Stabilizes? Monitor->Stable N2Bleed N2 Sweep / Continue Stable->N2Bleed No (Vaporizing) Cool Cool & Break Vac with N2 Stable->Cool Yes (Dry) N2Bleed->Monitor

Optimized vacuum tray drying workflow utilizing pressure-drop endpoint validation.

SECTION 3: Frequently Asked Questions (Troubleshooting)

Q: My phenoxyacetic acid sample is completely insoluble in the methanol-free KF solvent. How can I measure the moisture? A: Long-chain or heavily substituted carboxylic acids can exhibit poor solubility. You must add a co-solvent to the titration cell. Chloroform or 1-hexanol are excellent choices for improving the solubility of ethers and carboxylic acids without inhibiting the KF reaction speed or causing side reactions[5]. Ensure you run a blank titration on the co-solvent first to account for its inherent moisture.

Q: After vacuum drying, my API immediately clumps up when transferred to storage containers. Why? A: This is a classic symptom of hygroscopicity combined with improper vacuum breaking. If you break the vacuum of the drying oven using ambient laboratory air, the ultra-dry, porous API acts as a desiccant, instantly pulling moisture from the incoming air[6]. Always break the vacuum using dry inert gas (Nitrogen or Argon) and immediately transfer the powder to hermetically sealed containers within a humidity-controlled glovebox.

Q: Is it possible to over-dry phenoxyacetic acid derivatives? A: Yes. While removing free and loosely bound water is critical, stripping tightly bound structural water (hydrates) can sometimes collapse the crystal lattice, leading to an amorphous state that is exponentially more hygroscopic. Furthermore, specific formulations (like ethacrynic acid) actually require a narrow moisture band (e.g., 1.2% to 2.0%) to inhibit degradation pathways like dimerization[1]. Always cross-reference your target moisture content with your API's specific stability profile.

References

  • APIs and Vacuum Drying. Equilibar. Available at: [Link]

  • How to Perform Karl Fischer (KF) Moisture Analysis on Complex Samples? Labinsights. Available at:[Link]

  • Karl Fischer Titration Principles. Aqua Energy Expo. Available at:[Link]

  • Applications of Vacuum Drying Ovens in the Pharmaceutical Industry. KD Vacuum Oven. Available at:[Link]

  • Stable pharmaceutical composition of ethacrynic acid (WO2018041824A1). Google Patents.
  • Pharmaceutical | Freeze Drying and Vacuum Ovens. Digivac. Available at: [Link]

  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. AZoM. Available at: [Link]

  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Shelf-Life Optimization for 2-(3,4-Dimethoxyphenoxy)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and formulation scientists in diagnosing, troubleshooting, and resolving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and formulation scientists in diagnosing, troubleshooting, and resolving stability issues related to 2-(3,4-Dimethoxyphenoxy)acetic acid .

This guide bypasses generic advice to focus on the specific structural vulnerabilities of this aryloxyacetic acid derivative, providing field-proven, self-validating protocols to ensure regulatory compliance and extend shelf-life.

Part 1: Knowledge Base & Causality (FAQ)

Q1: Why does my batch of 2-(3,4-Dimethoxyphenoxy)acetic acid exhibit a color shift from white to off-white/yellow after several months on the bench? A1: This phenotypic color shift is a direct result of autoxidation . The causality lies in the molecule's structure: the two methoxy (-OCH₃) groups at the 3 and 4 positions of the aromatic ring exert a strong positive mesomeric (+M) effect. This electron-donating behavior significantly increases the electron density of the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the ring's oxidation potential is lowered, making it highly susceptible to electrophilic attack by atmospheric oxygen. This oxidative degradation often leads to the formation of conjugated quinone derivatives, which absorb visible light and manifest as a yellow/brown discoloration.

Q2: I formulated the API with an alcohol-based excipient (e.g., ethanol, propylene glycol), and my HPLC chromatogram now shows a new lipophilic impurity. What happened? A2: You are observing excipient-driven esterification . The carboxylic acid moiety (-COOH) of 2-(3,4-Dimethoxyphenoxy)acetic acid is chemically reactive. When exposed to primary or secondary alcohols under mildly acidic conditions (or even ambient conditions over prolonged periods), a condensation reaction occurs, yielding an ester. To troubleshoot this, switch to non-nucleophilic excipients or ensure the microenvironmental pH of your formulation is strictly controlled to suppress the protonation of the carboxylic acid, which is the first step in Fischer esterification.

Q3: My Differential Scanning Calorimetry (DSC) thermogram shows a shifted and broadened melting endotherm after storing the powder in a high-humidity environment. Is the compound degrading? A3: Not necessarily degrading chemically, but it is undergoing a solid-state phase transformation . The carboxylic acid group readily forms hydrogen bonds with atmospheric water molecules. High humidity (>60% RH) can disrupt the compound's native crystalline dimer structure, leading to the formation of a hydrate or a distinct polymorph. This alters the crystal lattice energy, which broadens and shifts the melting point.

Part 2: Troubleshooting & Stabilization Strategies

Q4: How can I optimize my storage conditions to maximize the shelf-life of the bulk powder? A4: To mitigate the vulnerabilities discussed above, implement the following tri-fold strategy:

  • Inert Atmosphere: Do not just rely on a vacuum. Backfill your storage containers with Argon . Because Argon is denser than air and Nitrogen, it effectively blankets the powder, displacing oxygen at the solid-gas interface and arresting autoxidation.

  • Desiccation: Store the compound with silica gel or molecular sieves to maintain a microenvironmental relative humidity (RH) of <10%.

  • Thermal Control: For long-term storage of phenoxyacetic acid derivatives and stock solutions, maintaining a temperature of -20°C is highly recommended to kinetically freeze degradation pathways .

Q5: How do I validate that my stabilization strategy works for regulatory submissions? A5: You must conduct a formal stability study aligned with the [ICH Q1A(R2) guidelines for new drug substances][2]. This requires subjecting the compound to specific thermal and humidity thresholds over a defined timeline to establish a scientifically sound re-test period or shelf-life.

Part 3: Quantitative Data Presentation

To comply with global regulatory standards, your stability testing must follow specific climatic conditions. Below is the synthesized data matrix for required stability testing based on ICH Q1A(R2) standards .

Study TypeStorage ConditionMinimum Time Period at SubmissionRecommended Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Refrigerated (Alternative) 5°C ± 3°C12 months0, 3, 6, 9, 12 months

Part 4: Experimental Protocols (Self-Validating System)

To definitively map the degradation profile of 2-(3,4-Dimethoxyphenoxy)acetic acid, you must execute a Forced Degradation (Stress Testing) Protocol . This protocol is designed as a self-validating system—meaning the analytical outputs inherently verify the integrity of the experiment.

Step-by-Step Forced Degradation Methodology

Step 1: Baseline Profiling (The Control)

  • Prepare a 1.0 mg/mL stock solution of the API in a highly stable, non-nucleophilic solvent (e.g., Acetonitrile/Water 50:50).

  • Analyze via HPLC-UV/MS. Record the exact peak area and retention time of the parent compound.

Step 2: Targeted Stress Induction Divide the stock into four distinct stress pathways to isolate variables:

  • Oxidative Stress: Add 3% H₂O₂ to the solution. Stir at 25°C for 24 hours. (Targets the electron-rich dimethoxy ring).

  • Acid/Base Hydrolysis: Treat separate aliquots with 0.1N HCl and 0.1N NaOH at 60°C for 7 days. (Targets the ether linkage).

  • Thermal Stress: Expose the solid powder to 60°C for 14 days.

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

Step 3: Quenching and Analysis

  • Neutralize the acid/base samples to pH 7.0 to stop the reaction.

  • Analyze all samples using a stability-indicating HPLC method (e.g., a gradient reverse-phase C18 method).

Step 4: System Self-Validation (Mass Balance Calculation)

  • The Causality: If your compound degrades, the parent peak area will decrease. However, a simple decrease does not validate the method. You must prove that you are detecting all degradation products.

  • The Validation: Calculate the Mass Balance . The sum of the remaining parent peak area plus the peak areas of all newly formed degradation products (adjusted for their specific UV response factors) must equal 95% to 105% of the original baseline peak area from Step 1.

  • Troubleshooting the Validation: If the mass balance is <90%, your degradation products are either volatile (escaping the vial), precipitating out of solution, or lacking a UV chromophore (requiring orthogonal detection like ELSD or CAD). You cannot proceed to regulatory submission until mass balance is achieved.

Part 5: Visualization of Stability Workflows

Below is the logical relationship between the molecule's structural vulnerabilities, the resulting environmental stressors, and the targeted mitigation strategies required to achieve regulatory compliance.

StabilityWorkflow Start 2-(3,4-Dimethoxyphenoxy) acetic acid Deg1 Oxidative Stress (+M Effect on Ring) Start->Deg1 Deg2 Moisture/Hydrolysis (Carboxylic Acid) Start->Deg2 Deg3 Photolysis (Ether Cleavage) Start->Deg3 Mit1 Inert Atmosphere (Ar/N2) & Antioxidants Deg1->Mit1 Mit2 Desiccants & Controlled Humidity (<60% RH) Deg2->Mit2 Mit3 Amber Glass & UV-blocking Packaging Deg3->Mit3 Result Extended Shelf-Life (ICH Q1A Compliant) Mit1->Result Mit2->Result Mit3->Result

Degradation pathways and targeted mitigation strategies for 2-(3,4-Dimethoxyphenoxy)acetic acid.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Reference Data & Comparative Studies

Validation

Structural Confirmation of 2-(3,4-Dimethoxyphenoxy)acetic Acid: A Comparative Guide to FTIR and Orthogonal Techniques

Executive Summary For researchers and drug development professionals, the structural confirmation of highly functionalized aromatic compounds like 2-(3,4-Dimethoxyphenoxy)acetic acid requires rigorous analytical cross-va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural confirmation of highly functionalized aromatic compounds like 2-(3,4-Dimethoxyphenoxy)acetic acid requires rigorous analytical cross-validation. While Fourier-Transform Infrared (FTIR) spectroscopy remains the gold standard for identifying polar functional groups (such as carboxylic acids and ethers), the choice of sampling technique—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—profoundly impacts spectral fidelity[1].

This guide objectively compares ATR-FTIR, KBr Pellet Transmission FTIR, and FT-Raman spectroscopy. It provides field-proven, self-validating protocols and an in-depth mechanistic interpretation of the target molecule's vibrational spectra to ensure absolute confidence in structural elucidation.

Mechanistic Overview of the Target Molecule

2-(3,4-Dimethoxyphenoxy)acetic acid (C₁₀H₁₂O₅) is characterized by a central aromatic ring substituted with two electron-donating methoxy groups and a phenoxyacetic acid side chain[2]. The structural confirmation relies on identifying the distinct vibrational modes of these functional groups.

Because the molecule contains both highly polar moieties (the carboxylic acid and ether linkages) and a polarizable aromatic backbone, it is an ideal candidate for a dual-modality approach using both FTIR (sensitive to dipole moment changes) and FT-Raman (sensitive to polarizability changes)[3].

Vibrations Molecule 2-(3,4-Dimethoxyphenoxy) acetic acid COOH Carboxylic Acid C=O (1700-1750 cm⁻¹) O-H (2500-3300 cm⁻¹) Molecule->COOH Ether Phenoxy Ether C-O-C (1200-1250 cm⁻¹) Molecule->Ether Methoxy Methoxy Groups C-H (2830-2850 cm⁻¹) C-O (1030-1250 cm⁻¹) Molecule->Methoxy Aromatic Aromatic Ring C=C (1510-1600 cm⁻¹) =C-H bend (800-850 cm⁻¹) Molecule->Aromatic

Fig 1. Key functional groups and their corresponding diagnostic IR modes.

Comparative Analysis of Analytical Modalities

To achieve robust structural confirmation, analysts must choose the correct sampling modality based on the specific analytical goal (e.g., rapid QC screening vs. trace impurity analysis).

ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR is a surface reflectance technique where the IR beam interacts only with the top few micrometers of the sample via an evanescent wave[4].

  • The Causality of Spectral Shifts: Because the penetration depth of the evanescent wave is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., aromatic out-of-plane bends around 800 cm⁻¹) will appear artificially more intense than peaks at higher wavenumbers (e.g., O-H stretches)[1]. ATR correction algorithms must be applied before comparing these spectra to classical transmission libraries.

  • Best For: High-throughput screening and routine quality control where speed is prioritized over absolute quantitative precision[4].

KBr Pellet (Transmission FTIR)

The KBr pellet method is a classical transmission technique where the analyte is homogeneously dispersed in an IR-transparent salt matrix[5].

  • The Causality of Superior Sensitivity: By pressing the sample into a pellet, the IR beam passes through a much longer effective pathlength compared to the shallow penetration of ATR. Furthermore, because pellet thickness and sample concentration can be precisely controlled, this method strictly adheres to the Beer-Lambert Law, making it the superior choice for quantitative trace analysis and identifying weak bands[5],[6].

  • Best For: Generating high-fidelity reference spectra, library matching, and trace impurity detection[5].

FT-Raman Spectroscopy

Raman relies on inelastic light scattering. While FTIR excels at detecting the strong dipoles of the C=O and C-O-C groups in 2-(3,4-Dimethoxyphenoxy)acetic acid, Raman is highly complementary, providing intense signals for the symmetric stretching of the aromatic C=C backbone, which often appears weak in IR[3].

Workflow Start Sample: 2-(3,4-Dimethoxyphenoxy)acetic acid Decision Select Analytical Technique Start->Decision ATR ATR-FTIR (Surface Reflectance) Decision->ATR Rapid QC KBr Transmission FTIR (KBr Pellet) Decision->KBr High Sensitivity/Library Raman FT-Raman (Scattering) Decision->Raman Aromatic Backbone ATR_Prep Direct Application (No Prep) ATR->ATR_Prep KBr_Prep Grind with KBr Press at 10-15 Tons KBr->KBr_Prep Raman_Prep Glass Vial/Capillary (No Prep) Raman->Raman_Prep Data Spectral Acquisition & Interpretation ATR_Prep->Data KBr_Prep->Data Raman_Prep->Data

Fig 2. Decision matrix and workflow for structural confirmation techniques.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must include internal validation steps to rule out environmental or procedural artifacts.

Protocol A: KBr Pellet Transmission (High-Fidelity Method)

Causality Check: KBr is highly hygroscopic. If not properly dried, water absorption will create a massive, broad artifact band at ~3400 cm⁻¹, which will obscure the critical O-H stretch of the carboxylic acid[6].

  • Matrix Preparation: Dry IR-grade KBr powder at 105°C for a minimum of 2 hours[6]. Store in a desiccator.

  • Blank Validation (Self-Validating Step): Press a 200 mg pellet of pure, dried KBr at 10-15 tons for 2 minutes. Run this as the background spectrum to subtract any residual matrix moisture or system noise[7].

  • Sample Dispersion: Weigh 1-2 mg of 2-(3,4-Dimethoxyphenoxy)acetic acid and 200 mg of dried KBr. Gently mix in an agate mortar. Do not over-grind, as excessive mechanical force increases the KBr surface area, promoting rapid moisture uptake[6].

  • Pellet Formation: Transfer to a 13 mm die and press under a vacuum at 10-15 tons for 3 minutes to form an optically transparent disc[4].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

Protocol B: ATR-FTIR (Rapid Screening Method)

Causality Check: Poor contact between the solid sample and the ATR crystal leads to low signal-to-noise ratios and distorted peak shapes[1].

  • Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with isopropanol. Allow to evaporate completely.

  • Background Validation (Self-Validating Step): Acquire a background spectrum of the bare, dry crystal to ensure no cross-contamination from previous runs.

  • Sample Application: Place 2-5 mg of the neat powder directly onto the crystal[4].

  • Compression: Apply maximum recommended pressure using the built-in anvil clamp to ensure intimate optical contact with the evanescent wave.

  • Acquisition & Correction: Scan from 4000 to 600 cm⁻¹. Immediately apply an ATR correction algorithm in the spectrometer software to normalize the wavelength-dependent penetration depth[5].

Spectral Interpretation & Peak Assignment

When interpreting the FTIR spectrum of 2-(3,4-Dimethoxyphenoxy)acetic acid, the following diagnostic regions must be systematically evaluated:

  • The Carboxylic Acid Dimerization (3300 - 2500 cm⁻¹ & ~1700 cm⁻¹): In the solid state, phenoxyacetic acids heavily hydrogen-bond to form stable dimers[3]. This intermolecular interaction causes the O-H stretching vibration to appear as an extremely broad, undulating band from 3300 down to 2500 cm⁻¹, often overlapping the C-H stretching region. Consequently, the C=O stretch is shifted to a lower frequency than a free monomeric acid, typically appearing as a sharp, intense peak around 1700–1710 cm⁻¹[3].

  • The Methoxy C-H Stretches (2850 - 2830 cm⁻¹): Distinct from the aromatic C-H stretches (>3000 cm⁻¹), the sp³ hybridized C-H bonds of the two methoxy groups at the 3 and 4 positions yield sharp, characteristic bands just below 2900 cm⁻¹.

  • Aromatic C=C Backbone (1600 - 1500 cm⁻¹): The skeletal vibrations of the benzene ring manifest as a pair of sharp peaks, usually around 1600 cm⁻¹ and 1510 cm⁻¹.

  • Ether Linkages (1250 - 1030 cm⁻¹): The molecule contains both a phenoxy ether and two methoxy ethers. This results in a very strong, complex cluster of bands. The asymmetric C-O-C stretch typically dominates the spectrum between 1200 and 1250 cm⁻¹, while the symmetric stretch appears around 1030 cm⁻¹.

  • Out-of-Plane Bending (850 - 800 cm⁻¹): The 1,2,4-trisubstitution pattern of the aromatic ring (due to the phenoxyacetic acid at position 1, and methoxy groups at 3 and 4) yields a diagnostic out-of-plane =C-H bending vibration in the 800-850 cm⁻¹ region.

Quantitative Performance Comparison

The table below summarizes the operational and analytical trade-offs between the three modalities for the analysis of solid phenolic and phenoxyacetic acid derivatives[1],[8].

Performance MetricKBr Pellet (Transmission)ATR-FTIR (Reflectance)FT-Raman (Scattering)
Sensitivity / Trace Detection High (Adjustable pathlength via pellet mass)Moderate (Fixed, shallow penetration depth)Low to Moderate
Quantitative Accuracy Excellent (Strict adherence to Beer-Lambert Law)Good (Requires constant pressure and ATR correction)Moderate
Sample Preparation Time 5–15 minutes (Labor-intensive)< 1 minute (Direct application)< 1 minute (Direct in vial)
Primary Spectral Artifacts Moisture bands (~3400 cm⁻¹), baseline scatteringWavelength-dependent intensity shiftsFluorescence interference
Best Diagnostic Use Case True library matching, trace impurity profilingRapid structural verification, high-throughput QCAromatic backbone confirmation

Conclusion

For the definitive structural confirmation of 2-(3,4-Dimethoxyphenoxy)acetic acid, a singular analytical approach is rarely sufficient. While ATR-FTIR provides unmatched speed and convenience for routine verification, the KBr pellet transmission method remains the undisputed gold standard for generating high-fidelity spectra suitable for quantitative trace analysis and rigorous library matching. By understanding the mechanistic causality behind sample preparation and spectral shifts, analysts can build self-validating workflows that ensure the highest degree of scientific integrity.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press. Available at: [Link]

  • What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kintek Solution. Available at: [Link]

  • (Manual Press) AN18-07: Why should I be using KBr Pellets - Specac. Available at:[Link]

  • CS-129 Infrared Analysis of Various Phenoxyacetic Acids - ACS Publications. Available at:[Link]

  • Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem. Available at: [Link]

  • FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer - ResearchGate. Available at: [Link]

  • Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range - MDPI. Available at: [Link]

Sources

Comparative

Comparative stability of phenoxyacetic acid derivatives under UV light

Comparative Photostability of Phenoxyacetic Acid Derivatives: A Technical Guide to UV Degradation Kinetics As synthetic auxins, phenoxyacetic acid derivatives (PAAs) such as 2,4-D, MCPA, and 2,4,5-T are ubiquitous in agr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photostability of Phenoxyacetic Acid Derivatives: A Technical Guide to UV Degradation Kinetics

As synthetic auxins, phenoxyacetic acid derivatives (PAAs) such as 2,4-D, MCPA, and 2,4,5-T are ubiquitous in agrochemical formulations and frequently serve as structural motifs in drug discovery. However, their molecular integrity is highly susceptible to ultraviolet (UV) irradiation. Understanding the comparative photostability of these derivatives is critical for predicting environmental persistence, designing advanced oxidation processes (AOPs) for wastewater treatment, and optimizing the shelf-life of commercial formulations.

This guide provides an objective, data-driven comparison of PAA photostability, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Foundations of Photodegradation

When PAAs absorb UV radiation, they undergo direct photolysis. The primary degradation pathway involves the cleavage of the ether bond, resulting in the loss of the acid chain to yield corresponding chlorophenols (1)[1]. For example, the photolysis of 2,4-D yields 2,4-dichlorophenol, while MCPA yields 4-chloro-2-methylphenol (1)[1].

Furthermore, photoreductive dechlorination acts as a dominant secondary pathway. This is highly dependent on the microenvironment; on non-polar surfaces like leaf cuticular waxes, the half-lives of these compounds can range from 27 to 159 hours under environmentally relevant irradiation (2)[2].

The Role of Ionization (Causality): The degradation rate is heavily dictated by the molecule's ionization state. At environmental pH levels (pH 6–8), PAAs exist predominantly in their anionic forms (pKa ~2.6–3.1). The deprotonated carboxylate group alters the electron density of the aromatic ring via inductive effects, significantly increasing the probability of direct bond cleavage. For instance, the anionic form of MCPA exhibits a remarkably high quantum yield of approximately 0.6, compared to just 0.35 for its neutral counterpart (3)[3].

Comparative UV Stability Data

In shallow and highly insolated waters, phenoxy acids are decomposed mainly by photodegradation, though baseline hydrolysis also plays a role (4)[4]. The table below summarizes the key photophysical properties and degradation metrics of three primary derivatives.

DerivativepKaQuantum Yield (

, Anionic)
Aqueous Half-Life (Sunlight)Primary Photoproduct
2,4-D 2.64~0.1513 – 26 days2,4-Dichlorophenol
MCPA 3.14~0.6020 – 24 days4-Chloro-2-methylphenol
2,4,5-T 2.88~0.3010 – 15 days2,4,5-Trichlorophenol

Note: While sunlight half-lives are measured in days, exposure to high-intensity industrial UV sources (e.g., KrCl excilamps at 222 nm) reduces these half-lives to mere minutes, making them highly effective for flow-through water decontamination (5)[5].

Experimental Workflow & Visualization

To accurately measure these kinetics, researchers must utilize a self-validating system. Relying solely on raw degradation curves is a common pitfall, as it fails to decouple photolysis from baseline hydrolysis or account for UV lamp degradation over time.

UV_Stability_Workflow Control Dark Control (No UV) Validates Base Hydrolysis HPLC HPLC-DAD Analysis (Parent Compound Decay) Control->HPLC Aliquot Sampling Test UV Exposed Sample (Excilamp / Solar Simulator) Test->HPLC Aliquot Sampling LCMS LC-MS/MS Analysis (Photoproduct ID) Test->LCMS Structural Elucidation Actinometry Chemical Actinometry Validates Photon Flux Actinometry->HPLC Aliquot Sampling Data Kinetic Modeling (Quantum Yield & Half-life) HPLC->Data Concentration vs. Time LCMS->Data Pathway Mapping

Self-validating experimental workflow for UV photodegradation kinetics.

Self-Validating Experimental Protocol

To replicate the comparative data above, execute the following step-by-step methodology. This protocol is designed to ensure absolute trustworthiness by embedding internal controls.

Step 1: Chemical Actinometry (Photon Flux Validation)

  • Action: Before introducing the PAA samples, run a potassium ferrioxalate actinometry assay in your photoreactor.

  • Causality: UV lamps degrade. By measuring the exact incident photon flux (

    
    ), you ensure that your calculated quantum yields are absolute and reproducible across different laboratories, rather than relative to an uncalibrated lamp.
    

Step 2: Matrix Preparation

  • Action: Prepare 10 µM solutions of 2,4-D, MCPA, and 2,4,5-T.

  • Causality: Dissolve the compounds in a 10 mM phosphate buffer adjusted strictly to pH 7.0. Because the pKa of these derivatives ranges from 2.6 to 3.1, buffering at pH 7.0 locks 100% of the molecules into their anionic state, eliminating variability caused by mixed-state quantum yields.

Step 3: Irradiation & Dark Controls

  • Action: Place the samples in quartz tubes (quartz is required as standard borosilicate glass absorbs UV-B/UV-C). Simultaneously, prepare identical sample tubes wrapped entirely in heavy-duty aluminum foil ("Dark Controls") and place them in the same reactor.

  • Causality: The Dark Control isolates photolysis from baseline hydrolysis and thermal degradation. Any degradation observed in the dark control must be subtracted from the UV-exposed sample's degradation rate.

Step 4: Aliquot Sampling & Quenching

  • Action: Extract 1 mL aliquots at programmed intervals (e.g., 0, 10, 20, 40, and 60 minutes). Immediately transfer to amber HPLC vials and chill to 4°C to halt any secondary thermal reactions.

Step 5: HPLC-DAD & LC-MS/MS Analysis

  • Action: Quantify the parent compound decay using HPLC-DAD (monitoring at

    
     ~230–280 nm). Use LC-MS/MS to identify the formation of chlorophenol intermediates.
    
  • Causality: Tracking the appearance of isosbestic points in the DAD spectra confirms that the parent compound is converting directly into its primary photoproduct without complex, unmeasured intermediate steps.

Step 6: Kinetic Modeling

  • Action: Plot

    
     versus time. A linear fit confirms pseudo-first-order kinetics, allowing you to extract the rate constant (
    
    
    
    ) and calculate the precise half-life (
    
    
    ).

Strategic Insights for Formulation

Understanding these kinetic profiles is paramount for drug development and agrochemical formulation. Because MCPA has an exceptionally high quantum yield (


), it is highly susceptible to rapid photodegradation on sunlit leaf surfaces or in shallow waters. Formulators working with MCPA or 2,4,5-T motifs must strategically incorporate UV protectants (such as titanium dioxide nanoparticles or organic UV absorbers) or utilize microencapsulation techniques to extend the active ingredient's field efficacy and shelf-life.

References

  • Irina V. Sokolova et al., "Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation," SPIE Digital Library.
  • "Sunlight Photolysis of Herbicides and Pharmaceuticals on Environmental Surfaces," ProQuest.
  • "Phototransformation of Pesticides in the Environment," Università di Torino (UniTo).
  • "Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review," NIH.
  • "Effect of Dissolved Organic Compounds on the Photodegradation of the Herbicide MCPA in Aqueous Solution," Università di Torino (UniTo).

Sources

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